molecular formula C15H14O6 B442412 Methyl 5-[(4-formyl-2-methoxyphenoxy)methyl]-2-furoate CAS No. 332165-50-1

Methyl 5-[(4-formyl-2-methoxyphenoxy)methyl]-2-furoate

Cat. No.: B442412
CAS No.: 332165-50-1
M. Wt: 290.27g/mol
InChI Key: ZSVNXMACJMHFDO-UHFFFAOYSA-N
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Description

Methyl 5-[(4-formyl-2-methoxyphenoxy)methyl]-2-furoate is a useful research compound. Its molecular formula is C15H14O6 and its molecular weight is 290.27g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 5-[(4-formyl-2-methoxyphenoxy)methyl]furan-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O6/c1-18-14-7-10(8-16)3-5-12(14)20-9-11-4-6-13(21-11)15(17)19-2/h3-8H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSVNXMACJMHFDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=O)OCC2=CC=C(O2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60353342
Record name methyl 5-[(4-formyl-2-methoxyphenoxy)methyl]-2-furoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60353342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

332165-50-1
Record name methyl 5-[(4-formyl-2-methoxyphenoxy)methyl]-2-furoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60353342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Topic: Potential Therapeutic Targets of Methyl 5-[(4-formyl-2-methoxyphenoxy)methyl]-2-furoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Abstract

Methyl 5-[(4-formyl-2-methoxyphenoxy)methyl]-2-furoate is a novel small molecule that integrates two pharmacologically significant scaffolds: a vanillin derivative and a 2-furoic acid ester. While direct research on this specific conjugate is nascent, its chemical architecture provides a strong rationale for investigating its therapeutic potential. The vanillin moiety is a well-documented antioxidant and anti-inflammatory agent, and the furan ring is a core component of numerous approved drugs with diverse mechanisms of action. This guide presents a structured, hypothesis-driven approach to systematically identify and validate the therapeutic targets of this compound. We will deconstruct its chemical nature to form primary and secondary hypotheses, detail robust experimental protocols for target validation, and outline advanced strategies for unbiased target deconvolution. The overarching goal is to provide a comprehensive roadmap for elucidating the mechanism of action of this promising molecule, thereby accelerating its journey from chemical entity to potential therapeutic lead.

Deconstructing the Therapeutic Potential: A Structural Perspective

The logical starting point for any target identification campaign is a thorough analysis of the molecule's structure. This compound is a synthetic conjugate, and its potential bioactivity is likely a composite of its constituent parts, potentially with emergent properties arising from their combination.

Chemical Structure and Inferred Properties

The molecule is composed of:

  • A Vanillin Core: The 4-formyl-2-methoxyphenol group is a direct derivative of vanillin. Vanillin and its analogues are known to engage with targets involved in inflammation, oxidative stress, and neurological pathways.

  • A Furan Ester Linkage: The 5-(phenoxymethyl)-2-furoate structure connects the vanillin core via an ether and an ester linkage to a furan ring. Furan rings are prevalent in medicinal chemistry, known for their ability to act as bioisosteres for phenyl groups and participate in key binding interactions.

This hybrid structure suggests that the compound is likely to be moderately lipophilic, enabling cell permeability, which is a prerequisite for engaging with intracellular targets.

Rationale for Target Exploration: The Vanillin and Furan Scaffolds

The decision to pursue this molecule is grounded in the established pharmacology of its parent scaffolds:

  • Vanillin's Legacy: Vanillin is not merely a flavoring agent; it exhibits significant anti-inflammatory activity, primarily through the modulation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. It also has well-documented antioxidant and neuroprotective effects, including the inhibition of monoamine oxidase (MAO) enzymes.

  • The Furan's Versatility: The 2-furoic acid moiety is structurally related to scaffolds found in non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents. Its electronic properties and geometry allow it to fit into enzymatic active sites, such as those of cyclooxygenase (COX) enzymes.

Our central hypothesis is that this molecule may act as a multi-target agent, engaging with pathways modulated by both vanillin and furan-containing drugs.

Primary Target Hypothesis: Inflammation and Oxidative Stress

Based on the strong evidence for vanillin's anti-inflammatory properties, the most logical primary targets lie within the inflammation cascade.

The Vanilloid Moiety: Targeting the NF-κB Pathway

The NF-κB pathway is a master regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. Vanillin has been shown to inhibit the activation of NF-κB by preventing the degradation of its inhibitory subunit, IκBα. This prevents the NF-κB dimer from translocating to the nucleus and initiating transcription.

Below is a diagram illustrating the canonical NF-κB signaling pathway, representing the key nodes that serve as potential points of inhibition for our test compound.

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α / IL-1 TNFR TNFR / IL-1R TNFa->TNFR 1. Ligand Binding IKK_complex IKK Complex (IKKα/β/γ) TNFR->IKK_complex 2. Signal Transduction IkBa IκBα IKK_complex->IkBa 3. Phosphorylation (Potential Target) Proteasome Proteasome IkBa->Proteasome 4. Ubiquitination & Degradation NFkB NF-κB (p65/p50) NFkB_IkBa NF-κB-IκBα (Inactive Complex) NFkB_IkBa->IkBa Inhibits NFkB_active Active NF-κB (p65/p50) NFkB_IkBa->NFkB_active 5. Release & Activation Nucleus Nucleus NFkB_active->Nucleus 6. Nuclear Translocation DNA DNA (Gene Transcription) Nucleus->DNA 7. Binds to DNA Cytokines Pro-inflammatory Cytokines (IL-6, etc.) DNA->Cytokines 8. Transcription

Caption: Canonical NF-κB signaling pathway and potential inhibition points.

The Furan Moiety: Potential for Cyclooxygenase (COX) Inhibition

Many NSAIDs contain acidic moieties that chelate a key catalytic tyrosine residue in the active site of COX-1 and COX-2 enzymes. The furoic acid ester in our compound, while not a free acid, could be hydrolyzed in vivo to its active acidic form. Alternatively, the furan ring itself can participate in hydrogen bonding and hydrophobic interactions within the active site.

Experimental Validation: Biochemical and Cellular Assays

To test this primary hypothesis, a tiered approach starting with enzymatic assays and progressing to cell-based models is recommended.

Table 1: Key Assays for Primary Hypothesis Validation

Assay NamePrincipleTarget(s)Key Endpoint
COX-1/COX-2 Inhibition Assay Fluorometric or colorimetric detection of prostaglandin G2 produced from arachidonic acid by purified recombinant COX enzymes.COX-1, COX-2IC₅₀ (Half-maximal inhibitory concentration)
NF-κB Reporter Assay A cell line (e.g., HEK293) is engineered with a reporter gene (e.g., luciferase) under the control of an NF-κB response element.NF-κB pathway activityReduction in luciferase signal upon TNF-α stimulation
Cytokine Quantification (ELISA) Measures the secretion of pro-inflammatory cytokines (e.g., IL-6, TNF-α) from stimulated immune cells (e.g., RAW 264.7 macrophages).Downstream effects of pathway inhibitionConcentration of cytokines in cell supernatant

Protocol 1: NF-κB Luciferase Reporter Assay

  • Cell Seeding: Plate HEK293-NF-κB-luciferase reporter cells in a 96-well white, clear-bottom plate at a density of 5 x 10⁴ cells/well. Allow cells to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound (e.g., from 100 µM to 1 nM) in serum-free media. Remove old media from cells and add 100 µL of the compound dilutions. Incubate for 1 hour at 37°C. Include a vehicle control (e.g., 0.1% DMSO) and a positive control inhibitor (e.g., Bay 11-7082).

  • Stimulation: Prepare a solution of human TNF-α at 2x the final desired concentration (e.g., 20 ng/mL). Add 100 µL to each well (final concentration 10 ng/mL), except for the unstimulated control wells.

  • Incubation: Incubate the plate for 6-8 hours at 37°C, 5% CO₂.

  • Lysis and Luminescence Reading: Equilibrate the plate to room temperature. Add 100 µL of a luciferase assay reagent (e.g., Bright-Glo™) to each well. Mix on an orbital shaker for 5 minutes to induce cell lysis.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Analysis: Normalize the data by subtracting the background (unstimulated cells) and expressing the results as a percentage of the stimulated vehicle control. Calculate the IC₅₀ value from the dose-response curve.

Secondary Target Hypothesis: Neurological Pathways

The structural similarity of the vanillin core to catecholamines and other neuroactive molecules suggests a potential role in modulating neurological targets.

Targeting Monoamine Oxidase (MAO)

MAO-A and MAO-B are critical enzymes in the metabolism of neurotransmitters like dopamine and serotonin. Inhibition of MAO-B is a validated strategy for treating Parkinson's disease. Vanillin has been reported to exhibit MAO-B inhibitory activity, making this a plausible target for our compound.

Experimental Validation: MAO-Glo™ Assay

A robust method for testing this hypothesis is the MAO-Glo™ assay, which uses a luminogenic substrate to measure enzyme activity.

Protocol 2: MAO-A/MAO-B Inhibition Assay

  • Reagent Preparation: Reconstitute recombinant human MAO-A and MAO-B enzymes and the luminogenic MAO substrate according to the manufacturer's protocol.

  • Compound Plating: In a 96-well white plate, add serial dilutions of the test compound. Include a vehicle control (DMSO) and positive controls (e.g., Clorgyline for MAO-A, Pargyline for MAO-B).

  • Enzyme Addition: Add MAO-A or MAO-B enzyme to the appropriate wells. Incubate for 15 minutes at room temperature to allow for inhibitor binding.

  • Initiate Reaction: Add the MAO substrate to all wells to start the enzymatic reaction. Incubate for 60 minutes at room temperature.

  • Detection: Add the Luciferin Detection Reagent to all wells. This reagent converts the product of the MAO reaction into a luminescent signal. Incubate for 20 minutes.

  • Data Acquisition: Measure luminescence with a plate reader.

  • Analysis: Calculate the percent inhibition relative to the vehicle control and determine the IC₅₀ value.

Advanced Strategies for Unbiased Target Deconvolution

While hypothesis-driven approaches are essential, they can be biased by existing knowledge. Unbiased, proteome-wide methods are crucial for discovering novel or unexpected targets.

Affinity-Based Proteomics

This strategy involves immobilizing the compound on a solid support (e.g., sepharose beads) to "fish" for its binding partners from a cell lysate. Bound proteins are then eluted and identified using mass spectrometry.

Affinity_Proteomics Compound Test Compound (Bait) Immobilized Immobilized Bait Compound->Immobilized Bead Solid Support (e.g., Beads) Bead->Immobilized Incubation Incubation & Binding Immobilized->Incubation Lysate Cell Lysate (Protein Mixture) Lysate->Incubation Wash Wash Steps (Remove Non-specific binders) Incubation->Wash Elution Elution Wash->Elution MS LC-MS/MS Analysis (Protein ID) Elution->MS Target Identified Target Protein(s) MS->Target CETSA_Workflow Cells_Vehicle Cells + Vehicle (DMSO) Heat Heat Shock (Temperature Gradient) Cells_Vehicle->Heat Cells_Compound Cells + Compound Cells_Compound->Heat Lysis Cell Lysis Heat->Lysis Centrifuge Centrifugation (Separate Soluble/Aggregated) Lysis->Centrifuge Supernatant Collect Supernatant (Soluble Fraction) Centrifuge->Supernatant Analysis Protein Quantification (e.g., Western Blot, MS) Supernatant->Analysis Result Melt Curve Shift Indicates Target Engagement Analysis->Result

An In-depth Technical Guide to Methyl 5-[(4-formyl-2-methoxyphenoxy)methyl]-2-furoate: Synthesis, Characterization, and Biological Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Methyl 5-[(4-formyl-2-methoxyphenoxy)methyl]-2-furoate, a novel heterocyclic compound integrating the pharmacologically significant vanillin and furan scaffolds. This document details a robust synthetic pathway, outlines rigorous characterization methodologies, and explores the compound's promising biological potential. Drawing upon established principles of organic synthesis and medicinal chemistry, this guide serves as a vital resource for researchers engaged in the discovery and development of new therapeutic agents. The synthesis is centered around the Williamson ether synthesis, a reliable and well-documented method for forming the crucial ether linkage. Detailed protocols for synthesis, purification, and characterization by spectroscopic methods are provided. Furthermore, this guide delves into the potential anti-inflammatory, antimicrobial, and anticancer activities of the title compound, underpinned by the known biological profiles of its constituent moieties. Experimental workflows for assessing these biological activities are presented to facilitate further investigation into its therapeutic applications.

Introduction: The Convergence of Vanillin and Furan Scaffolds

The strategic combination of distinct pharmacophores into a single molecular entity is a cornerstone of modern drug discovery. This compound emerges from this paradigm, bridging two well-established bioactive scaffolds: vanillin and furan.

Vanillin (4-hydroxy-3-methoxybenzaldehyde), a primary component of vanilla bean extract, is not only a widely used flavoring agent but also a versatile building block in pharmaceutical synthesis.[1][2] Its phenolic hydroxyl, aldehyde, and ether functional groups offer multiple points for chemical modification, leading to a diverse array of derivatives with demonstrated anti-inflammatory, antimicrobial, and anticancer properties.[1][3][4][5][6][7]

The furan ring is another privileged structure in medicinal chemistry, present in numerous natural products and synthetic drugs.[8] This five-membered aromatic heterocycle is recognized for its diverse pharmacological activities, including antimicrobial, anti-inflammatory, and antitumor effects.[8][9][10][11][12] The incorporation of a furan moiety can significantly influence a molecule's pharmacokinetic and pharmacodynamic profile.

The title compound, by covalently linking these two scaffolds via a methylene ether bridge, presents a unique chemical architecture with the potential for synergistic or novel biological activities. This guide provides a detailed exploration of its synthesis, characterization, and putative therapeutic applications.

Synthesis of this compound

The synthesis of this compound is most effectively achieved through a two-step process, commencing with the preparation of a key intermediate, Methyl 5-(chloromethyl)-2-furoate, followed by a nucleophilic substitution reaction with vanillin.

Step 1: Synthesis of Methyl 5-(chloromethyl)-2-furoate

The initial step involves the chloromethylation of commercially available methyl 2-furoate. This reaction introduces the reactive chloromethyl group at the 5-position of the furan ring, creating a versatile electrophilic intermediate.[13]

Reaction Scheme:

G methyl_furoate Methyl 2-furoate intermediate Methyl 5-(chloromethyl)-2-furoate methyl_furoate->intermediate Chloromethylation reagents Paraformaldehyde, ZnCl₂, HCl

Caption: Synthesis of the key intermediate, Methyl 5-(chloromethyl)-2-furoate.

Protocol: A detailed protocol for the chloromethylation of methyl 2-furoate can be adapted from established literature procedures.[13]

Step 2: Williamson Ether Synthesis

The core of the synthesis lies in the Williamson ether synthesis, a robust and widely employed method for forming ether linkages.[2][14][15][16][17] This S(_N)2 reaction involves the nucleophilic attack of the vanillin phenoxide ion on the electrophilic carbon of Methyl 5-(chloromethyl)-2-furoate.[2][15][16]

Reaction Mechanism:

G vanillin Vanillin phenoxide Vanillin Phenoxide vanillin->phenoxide Deprotonation base Base (e.g., K₂CO₃) product This compound phenoxide->product SN2 Attack intermediate Methyl 5-(chloromethyl)-2-furoate intermediate->product salt KCl

Caption: Williamson ether synthesis for the final product formation.

Detailed Protocol:

  • Preparation of the Reaction Mixture: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve vanillin (1.0 eq) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetone.

  • Deprotonation: Add a weak base, such as potassium carbonate (K₂CO₃, 1.5 eq), to the solution. Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide ion.

  • Nucleophilic Substitution: To the stirred suspension, add Methyl 5-(chloromethyl)-2-furoate (1.1 eq).

  • Reaction Conditions: Heat the reaction mixture to 60-80 °C and maintain it at this temperature for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: After completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water. A precipitate of the crude product should form.

  • Isolation: Collect the solid by vacuum filtration and wash it with cold water to remove any inorganic impurities.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient system.[18][19]

Physicochemical Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized this compound. The following techniques are recommended:

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure.

Expected ¹H NMR Spectral Data (in CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~9.8s1HAldehydic proton (-CHO)
~7.4d1HAromatic proton (vanillin ring)
~7.3dd1HAromatic proton (vanillin ring)
~7.1d1HFuran proton
~6.9d1HAromatic proton (vanillin ring)
~6.5d1HFuran proton
~5.2s2HMethylene protons (-O-CH₂-)
~3.9s3HMethoxy protons (-OCH₃)
~3.8s3HEster methyl protons (-COOCH₃)

Note: The exact chemical shifts and coupling constants may vary slightly. The predicted spectrum is based on the analysis of similar structures.[20][21][22][23][24]

Expected ¹³C NMR Spectral Data (in CDCl₃):

Key expected signals include the aldehydic carbon (~191 ppm), the ester carbonyl carbon (~159 ppm), aromatic and furan carbons (110-155 ppm), the methylene carbon (~65 ppm), and the methoxy and ester methyl carbons (~56 and ~52 ppm, respectively).

Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight and fragmentation pattern of the compound. The expected molecular ion peak [M]⁺ for C₁₄H₁₂O₅ would be m/z 276.06.[25][26]

Infrared (IR) Spectroscopy

IR spectroscopy will confirm the presence of key functional groups. Expected characteristic absorption bands include:

  • ~1680 cm⁻¹: C=O stretch (aldehyde)

  • ~1720 cm⁻¹: C=O stretch (ester)

  • ~1270 cm⁻¹ and ~1030 cm⁻¹: C-O stretch (ether)

  • ~1590 and ~1510 cm⁻¹: C=C stretch (aromatic and furan rings)

Exploration of Biological Activities

The hybrid nature of this compound suggests a promising profile for various biological activities.

Potential Anti-Inflammatory Activity

Both vanillin and certain furan derivatives have been reported to possess anti-inflammatory properties.[1][3][4][5][6][12] Vanillin has been shown to suppress the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[5][6]

Experimental Protocol: In Vitro Anti-Inflammatory Assay

  • Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Cell Treatment: Seed the cells in 96-well plates and allow them to adhere overnight. Pre-treat the cells with varying concentrations of the test compound for 1 hour.

  • Induction of Inflammation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

  • Nitric Oxide (NO) Assay: Measure the production of nitric oxide in the culture supernatant using the Griess reagent.

  • Cytokine Analysis: Quantify the levels of pro-inflammatory cytokines (TNF-α, IL-6) in the supernatant using ELISA kits.

G cluster_0 In Vitro Anti-Inflammatory Workflow A Seed RAW 264.7 Macrophages B Pre-treat with Test Compound A->B C Stimulate with LPS B->C D Incubate for 24h C->D E Collect Supernatant D->E F Griess Assay for NO E->F G ELISA for Cytokines E->G

Caption: Workflow for in vitro anti-inflammatory activity assessment.

Potential Antimicrobial Activity

The furan nucleus is a well-known pharmacophore in antimicrobial agents.[11][12] Vanillin and its derivatives also exhibit antimicrobial activity against a range of pathogens.[7] The synergistic combination in the target molecule could lead to enhanced or broad-spectrum antimicrobial effects.

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

  • Bacterial Strains: Use a panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.

  • Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).

  • Serial Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate containing Mueller-Hinton broth.

  • Inoculation: Inoculate each well with the bacterial suspension.

  • Incubation: Incubate the plates at 37 °C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Potential Anticancer Activity

Numerous furan derivatives have been investigated as potential anticancer agents, acting through various mechanisms, including apoptosis induction and enzyme inhibition.[9][10][27][28] Vanillin has also demonstrated anticancer properties.

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Lines: Use a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer).

  • Cell Seeding: Seed the cells in 96-well plates and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound for 48-72 hours.

  • MTT Assay: Add MTT solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel therapeutic agents. This guide provides a comprehensive framework for its synthesis, characterization, and preliminary biological evaluation. The straightforward and efficient synthetic route, coupled with the rich pharmacological heritage of its constituent vanillin and furan moieties, makes this compound an attractive candidate for further investigation.

Future research should focus on the optimization of the synthesis, a more detailed exploration of its biological activities, and structure-activity relationship (SAR) studies through the synthesis of analogs. In vivo studies will be crucial to validate the therapeutic potential of this and related compounds.

References

  • Dermer, O. C. (1934). The Williamson Synthesis of Ethers. Chemical Reviews, 14(3), 385-413.
  • Mndzhoian, A. L. (1959). Methyl 5-(Chloromethyl)-2-Furoate. In Syntheses of Heterocyclic Compounds (Vol. 1, pp. 31-32). Springer.
  • Gallage, N. J., & Møller, B. L. (2015). Vanillin–Bioconversion and Bioengineering of the Most Popular Plant Flavor and Its Use in Elucidating Phenylpropanoid Biosynthesis. Molecular Plant, 8(1), 40-57.
  • Williamson, A. W. (1850). Theory of Ætherification. The London, Edinburgh, and Dublin Philosophical Magazine and Journal of Science, 37(251), 350-356.
  • Fache, M., Boutevin, B., & Caillol, S. (2016). Vanillin, a key-intermediate of biobased polymers. European Polymer Journal, 84, 274-293.
  • Vyvyan, J. R. (2002). The Williamson Ether Synthesis.
  • Maras, A., & Polanc, S. (2003).
  • Ho, K., Yazan, L. S., Ismail, N., & Ismail, M. (2014). Apoptosis and cell cycle arrest of human colorectal cancer cell line HT-29 induced by vanillin. Cancer epidemiology, 38(4), 438-444.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to spectroscopy. Cengage learning.
  • PubChem. (n.d.). Methyl 5-[(4-formylphenoxy)methyl]-2-furoate. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). Vanillin. Retrieved from [Link]

  • Bezerra, D. P., de Castro, F. O., Alves, A. P. N. N., Pessoa, C., de Moraes, M. O., Silveira, E. R., ... & do Ó, M. F. M. (2006). In vivo and in vitro anticancer activity of 5-hydroxy-4-methoxy-canthin-6-one, a canthinone alkaloid from Peschiera a-australis. Planta medica, 72(07), 667-669.
  • University of Utah. (n.d.). Assignments of 1H/13C Nuclear Magnetic Resonances For Vanillin. Retrieved from [Link]

  • Kim, M. C., Kim, D. W., Park, J. H., Kim, S. Y., & Kim, C. M. (2018). Vanillin has potent antibacterial, antioxidant, and anti-inflammatory activities in vitro and in mouse colitis induced by multidrug-resistant Escherichia coli. Frontiers in microbiology, 9, 2396.
  • ResearchGate. (n.d.). ¹H-NMR spectra for vanillin, compounds 1a−3a, and compounds 1b−3b. Retrieved from [Link]

  • Benteboula, M., Bensegueni, A., Chereait, I., & Belfaitah, A. (2018). Synthesis, in vitro antitumor activity and molecular mechanism of novel furan derivatives and their precursors. Medicinal Chemistry, 14(6), 617-627.
  • Calixto-Campos, C., Carvalho, T. T., Hohmann, M. S., Pinho-Ribeiro, F. A., Zarpelon, A. C., Fattori, V., ... & Casagrande, R. (2015). Vanillin inhibits inflammatory pain by targeting both tumor necrosis factor-α and transient receptor potential vanilloid 1.
  • PubChem. (n.d.). Methyl 2-furoate. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). ¹H-NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0012308). Retrieved from [Link]

  • The Good Scents Company. (n.d.). methyl furoate 3-furancarboxylic acid, methyl ester. Retrieved from [Link]

  • NIST. (n.d.). Methyl 2-furoate. Retrieved from [Link]

  • Lv, P. C., Li, H. Q., Sun, J., Zhou, Y., & Zhu, H. L. (2010). Discovery of novel furan-type phenylahistin derivatives for anticancer through P53-mediated mitochondrial apoptosis and microtubule inhibition. Journal of medicinal chemistry, 53(15), 5578-5586.
  • Padmavathi, V., Reddy, G. S., & Mahesh, K. (2009). Review on chemistry and therapeutic activity of the derivatives of furan and oxazole: The oxygen containing heterocycles. Der Pharma Chemica, 1(2), 195-212.
  • Carà, P. D., D’Angelo, A., Garcı́a-Suárez, E. J., & Garcı́a, R. (2018). Biomass derived chemicals: Furfural oxidative esterification to methyl-2-furoate over gold catalysts.
  • Cini, E., Dragoni, E., & Goti, A. (2021). Multi-gram scale synthesis and characterization of mometasone furoate EP impurity C. Molecules, 26(23), 7338.
  • Mascal, M. (2016). The Study of 5-(Chloromethyl)furfural-Derived Nucleophiles. eScholarship, University of California.
  • Al-Ostath, A., Al-Qawasmeh, R. A., El-Abadelah, M. M., & Voelter, W. (2013). Design and synthesis of some new furan-based derivatives and evaluation of in vitro cytotoxic activity. Molecules, 18(11), 13636-13650.
  • Singh, V. K., Mishra, A., & Tiwari, R. (2022). Novel vanillin-based hybrids inhibit quorum sensing and silences phenotypical expressions in Pseudomonas aeruginosa. Drug Development Research, 83(8), 1845-1856.
  • Pal, P. (2022). Recent Advances in Syntheses and Antibacterial Activity of Novel Furan Derivatives. In Current Topics in Medicinal Chemistry. IntechOpen.
  • Gholivand, M. B., & Piryaei, M. (2014). Recent updates on anti-inflammatory and antimicrobial effects of furan natural derivatives. Journal of reports in pharmaceutical sciences, 3(2), 133.
  • Ghosh, R., & Chakraborty, A. (2022). Microbial conversion of vanillin for enhanced antimicrobial activity: A comprehensive study. International Journal of Advanced Biochemistry Research, 6(1), 1-8.
  • Osman, M. E. (2022). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry, 38(4), 765.
  • Berliner, M. A., & Belecki, K. (2007). A scalable, one-pot synthesis of MOM-protected phenols. Organic Syntheses, 84, 102-109.
  • NIST. (n.d.). 2-Furancarboxylic acid, ethyl ester. Retrieved from [Link]

  • Zhang, K., & Liu, Y. (2011). Development of an orthogonal method for mometasone furoate impurity analysis using supercritical fluid chromatography. Journal of pharmaceutical and biomedical analysis, 55(1), 78-85.
  • Mascal, M., & Nikitin, E. B. (2010). Production of 5-(chloromethyl) furan-2-carbonyl chloride and furan-2, 5-dicarbonyl chloride from biomass-derived 5-(chloromethyl) furfural (CMF). Green Chemistry, 12(3), 370-373.
  • Zhang, K., & Liu, Y. (2011). Development of an orthogonal method for mometasone furoate impurity analysis using supercritical fluid chromatography. Journal of pharmaceutical and biomedical analysis, 55(1), 78-85.
  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923-2925.
  • PubChem. (n.d.). Methyl 5-[(4-formylphenoxy)methyl]-2-furoate. Retrieved from [Link]

  • YouTube. (2013, October 22). 【4K】-- Column Chromatography (Purification). [Video]. YouTube. [Link]

  • SpectraBase. (n.d.). Methyl 5-formyl-2-furoate. Retrieved from [Link]

Sources

An In-depth Technical Guide on the Core Mechanism of Action of Methyl 5-[(4-formyl-2-methoxyphenoxy)methyl]-2-furoate

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 5-[(4-formyl-2-methoxyphenoxy)methyl]-2-furoate is a novel synthetic compound that marries two pharmacologically significant scaffolds: a furan ring and a vanillin derivative. While direct studies on this specific molecule are not yet prevalent in published literature, its structural components suggest a high potential for diverse biological activities. This guide synthesizes information from related compounds to propose a likely mechanism of action and provides a comprehensive framework for its experimental validation. We will delve into the potential of this molecule as an anti-inflammatory, anti-cancer, and antimicrobial agent, outlining the underlying cellular pathways and providing detailed protocols for investigation.

Introduction: A Molecule of Bifold Potential

The structure of this compound presents a fascinating case for medicinal chemists. It is a hybrid molecule that incorporates a furan scaffold, known for its broad spectrum of therapeutic properties including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory effects, with a vanillin moiety, which also exhibits a range of bioactivities such as antimicrobial, antioxidant, and anti-inflammatory properties[1][2][3][4][5][6]. The vanillin component, with its reactive aldehyde, hydroxyl, and ether groups, serves as a versatile building block in the synthesis of more complex pharmaceutical agents[7][8][9][10]. The strategic combination of these two pharmacophores suggests that this compound could exhibit synergistic or novel mechanisms of action. This guide will explore these possibilities from a first-principles perspective, grounded in the established pharmacology of its constituent parts.

Proposed Mechanisms of Action and Experimental Validation

Given the known activities of furan and vanillin derivatives, we propose three primary avenues for the mechanism of action of this compound: anti-inflammatory, anti-cancer, and antimicrobial activities.

Anti-Inflammatory Activity via NF-κB and MAPK Signaling Pathway Modulation

Hypothesis: this compound may exert anti-inflammatory effects by inhibiting key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. Furan and vanillin derivatives have been shown to modulate these pathways[5].

Experimental Validation Workflow:

G cluster_0 In Vitro Assays cluster_1 In Vivo Model LPS LPS-stimulated RAW 264.7 Macrophages Compound Treat with this compound LPS->Compound NO_Assay Nitric Oxide Production Assay (Griess Reagent) Compound->NO_Assay Cytokine_Assay Pro-inflammatory Cytokine Assay (ELISA for TNF-α, IL-6, IL-1β) Compound->Cytokine_Assay Western_Blot Western Blot for p-IκBα, p-p65, p-p38, p-JNK, p-ERK Compound->Western_Blot Animal_Model LPS-induced Endotoxemia in Mice Compound_Admin Administer Compound Animal_Model->Compound_Admin Serum_Cytokines Measure Serum Cytokines Compound_Admin->Serum_Cytokines Histology Histopathological Analysis of Lung and Liver Compound_Admin->Histology

Caption: Workflow for investigating anti-inflammatory effects.

Detailed Protocol: Western Blot for NF-κB and MAPK Pathway Proteins

  • Cell Culture and Treatment: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS. Seed cells in 6-well plates and allow them to adhere overnight. Pre-treat cells with varying concentrations of this compound for 1 hour, followed by stimulation with 1 µg/mL LPS for 30 minutes.

  • Protein Extraction: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA protein assay kit.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on a 10% SDS-PAGE gel and transfer to a PVDF membrane. Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with primary antibodies against p-IκBα, IκBα, p-p65, p65, p-p38, p38, p-JNK, JNK, p-ERK, ERK, and β-actin overnight at 4°C.

  • Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize protein bands using an ECL detection system.

Anti-Cancer Activity through Induction of Apoptosis and Cell Cycle Arrest

Hypothesis: The compound may induce apoptosis and cause cell cycle arrest in cancer cells. Both furan and vanillin derivatives have demonstrated cytotoxic effects against various cancer cell lines.

Proposed Signaling Pathway:

G Compound This compound ROS Increased ROS Production Compound->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Bax_Bcl2 Increased Bax/Bcl-2 Ratio Mitochondria->Bax_Bcl2 Cytochrome_C Cytochrome c Release Bax_Bcl2->Cytochrome_C Caspase9 Caspase-9 Activation Cytochrome_C->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed apoptotic signaling pathway.

Experimental Validation Workflow:

G cluster_0 Cell Viability and Apoptosis Assays cluster_1 Mechanism of Apoptosis Cancer_Cells Treat Cancer Cell Lines (e.g., HeLa, MCF-7, A549) MTT_Assay MTT Assay for Cell Viability (IC50 determination) Cancer_Cells->MTT_Assay Annexin_V_PI Annexin V/PI Staining for Apoptosis (Flow Cytometry) Cancer_Cells->Annexin_V_PI Cell_Cycle Cell Cycle Analysis (PI Staining, Flow Cytometry) Cancer_Cells->Cell_Cycle ROS_Detection ROS Measurement (DCFH-DA) Cancer_Cells->ROS_Detection MMP_Assay Mitochondrial Membrane Potential Assay (JC-1) Cancer_Cells->MMP_Assay Western_Blot_Apoptosis Western Blot for Apoptosis-related Proteins (Bax, Bcl-2, Caspases) Cancer_Cells->Western_Blot_Apoptosis G cluster_0 Initial Screening cluster_1 Mechanism of Action Bacteria Bacterial Strains (e.g., E. coli, S. aureus) MIC_Assay Minimum Inhibitory Concentration (MIC) Assay Bacteria->MIC_Assay Membrane_Permeability Membrane Permeability Assay (SYTOX Green) Bacteria->Membrane_Permeability Membrane_Potential Membrane Potential Assay (DiSC3(5)) Bacteria->Membrane_Potential SEM Scanning Electron Microscopy (SEM) for Morphological Changes Bacteria->SEM MBC_Assay Minimum Bactericidal Concentration (MBC) Assay MIC_Assay->MBC_Assay

Caption: Workflow for investigating antimicrobial effects.

Detailed Protocol: Minimum Inhibitory Concentration (MIC) Assay

  • Preparation: Prepare a stock solution of the compound in DMSO. Serially dilute the compound in a 96-well microtiter plate using Mueller-Hinton Broth (MHB).

  • Inoculation: Prepare a bacterial suspension equivalent to 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Quantitative Data Summary

Proposed Activity Key Assays Primary Endpoints
Anti-inflammatoryGriess Assay, ELISA, Western BlotNO production, TNF-α, IL-6, IL-1β levels, Phosphorylation of IκBα, p65, p38, JNK, ERK
Anti-cancerMTT Assay, Flow CytometryIC50 values, Percentage of apoptotic cells, Cell cycle distribution
AntimicrobialBroth MicrodilutionMIC and MBC values

Conclusion and Future Directions

This compound is a promising candidate for drug discovery due to its unique hybrid structure. The proposed mechanisms of action, centered on anti-inflammatory, anti-cancer, and antimicrobial activities, are based on the well-documented properties of its furan and vanillin components. The experimental workflows and detailed protocols provided in this guide offer a robust framework for elucidating its precise biological functions. Future research should also focus on its pharmacokinetic and toxicological profiles to assess its potential as a therapeutic agent. Structure-activity relationship (SAR) studies, involving the synthesis and evaluation of analogs, will also be crucial for optimizing its potency and selectivity.

References

Sources

Methodological & Application

Application Note: Comprehensive Characterization of Methyl 5-[(4-formyl-2-methoxyphenoxy)methyl]-2-furoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 5-[(4-formyl-2-methoxyphenoxy)methyl]-2-furoate is a complex organic molecule featuring a furan core, an aromatic aldehyde, an ether linkage, and a methyl ester. Its multifaceted structure necessitates a multi-technique approach for unambiguous characterization and purity assessment. This application note provides a detailed guide to the analytical methodologies required for the comprehensive characterization of this compound, offering both theoretical justifications and practical, step-by-step protocols. The methods outlined herein are designed to ensure structural confirmation, and purity determination, and to provide a robust analytical package for regulatory submissions or further research and development.

Molecular Structure and Key Functional Groups

A thorough understanding of the molecular structure is paramount for selecting appropriate analytical techniques and interpreting the resulting data.

  • Furan Ring: A five-membered aromatic heterocycle.

  • Methyl Furoate: An ester functional group attached to the furan ring.

  • Methylene Ether Bridge: A -CH₂-O- linkage connecting the furan and phenyl moieties.

  • Vanillin Moiety: A 4-formyl-2-methoxyphenol derivative. This part of the molecule contains:

    • An aromatic ring (benzene).

    • An aldehyde group (-CHO).

    • A methoxy group (-OCH₃).

Each of these functional groups will produce characteristic signals in various spectroscopic and chromatographic analyses, allowing for a detailed and confident characterization of the molecule.

Chromatographic Analysis for Purity and Separation: High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone for determining the purity of this compound and for separating it from potential impurities, starting materials, or by-products. A reverse-phase method is generally suitable for a molecule of this polarity.

Rationale for Method Selection

Reverse-phase HPLC is chosen for its versatility and its ability to effectively separate moderately polar to nonpolar compounds. The stationary phase, typically a C18-bonded silica, will retain the analyte based on its hydrophobicity. The mobile phase, a mixture of water and an organic solvent like acetonitrile or methanol, is used to elute the compound. The presence of multiple chromophores (aromatic rings, furan, and aldehyde) makes UV detection a highly sensitive and appropriate choice.[1][2]

Diagram: HPLC Workflow

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample 1. Dissolve sample in Diluent (e.g., Acetonitrile/Water) Filter 2. Filter through 0.45 µm syringe filter Sample->Filter Injector 4. Inject Sample Filter->Injector MobilePhase 3. Prepare & degas Mobile Phase (e.g., Acetonitrile & Water) MobilePhase->Injector Column 5. Separation on C18 Column Injector->Column Detector 6. UV Detection (e.g., 254 nm, 280 nm) Column->Detector Chromatogram 7. Obtain Chromatogram Detector->Chromatogram Analysis 8. Determine Retention Time (RT) & Peak Area (% Purity) Chromatogram->Analysis

Caption: Workflow for HPLC analysis.

Protocol: Reverse-Phase HPLC Method
  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase A: Water (HPLC grade).

  • Mobile Phase B: Acetonitrile (HPLC grade).

  • Diluent: Acetonitrile/Water (50:50, v/v).

  • Sample Preparation: Accurately weigh and dissolve the sample in the diluent to a final concentration of approximately 0.5 mg/mL. Filter the solution through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

ParameterCondition
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 254 nm or 280 nm
Gradient Program 50% B to 95% B over 20 minutes, hold at 95% B for 5 minutes, then return to 50% B and equilibrate for 5 minutes.
  • Data Analysis: The purity of the sample is determined by the area percentage of the main peak in the chromatogram. The retention time provides a characteristic value for the compound under the specified conditions.

Structural Elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for the complete characterization of this compound.

Rationale for Method Selection

¹H NMR provides detailed information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. ¹³C NMR provides information on the number and types of carbon atoms in the molecule. Together, they allow for a complete mapping of the carbon-hydrogen framework.[3]

Expected ¹H NMR Spectral Data
  • Aldehyde Proton (-CHO): A singlet is expected in the downfield region, typically around 9.8-10.0 ppm.[4]

  • Aromatic Protons (Benzene Ring): Three protons with distinct chemical shifts and coupling patterns (doublets and doublet of doublets) are expected in the range of 7.0-7.9 ppm.

  • Furan Protons: Two doublets are expected for the furan ring protons, typically in the range of 6.5-7.5 ppm.[5]

  • Methylene Protons (-CH₂-O-): A singlet is expected around 5.0-5.5 ppm.

  • Methoxy Protons (-OCH₃): A sharp singlet from the methoxy group on the benzene ring is expected around 3.9-4.1 ppm.

  • Methyl Ester Protons (-COOCH₃): A sharp singlet is expected around 3.8-4.0 ppm.

Expected ¹³C NMR Spectral Data
  • Carbonyl Carbons: The aldehyde carbonyl carbon is expected around 190-192 ppm, and the ester carbonyl carbon around 158-160 ppm.

  • Aromatic and Furan Carbons: Multiple signals are expected in the 110-160 ppm region.[6]

  • Methylene Carbon (-CH₂-O-): A signal is expected around 60-65 ppm.

  • Methoxy Carbon (-OCH₃): A signal is expected around 55-57 ppm.

  • Methyl Ester Carbon (-COOCH₃): A signal is expected around 51-53 ppm.

Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Set the spectral width to cover the range of 0-12 ppm.

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover the range of 0-220 ppm.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and assign the chemical shifts for both ¹H and ¹³C spectra.

Molecular Weight and Fragmentation: Mass Spectrometry (MS)

Mass spectrometry is crucial for determining the molecular weight of the compound and for providing structural information through the analysis of its fragmentation patterns.

Rationale for Method Selection

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for this molecule, as it is likely to produce a prominent protonated molecular ion [M+H]⁺ or sodiated adduct [M+Na]⁺, allowing for the direct determination of the molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact mass, which can be used to confirm the molecular formula. Fragmentation patterns can be studied using tandem mass spectrometry (MS/MS).

Expected Mass Spectral Data
  • Molecular Ion: The exact mass of C₁₄H₁₂O₅ is 276.0685 g/mol . In positive ion ESI-MS, a prominent peak at m/z 277.0758 [M+H]⁺ is expected.

  • Key Fragmentation Pathways: Fragmentation is likely to occur at the ether linkage and the ester group. Common fragments could include the loss of the methoxy group, the methyl ester group, or cleavage at the methylene ether bridge. For instance, cleavage of the C-O bond of the ether could yield fragments corresponding to the furan-containing moiety and the vanillin moiety.[7][8]

Protocol: ESI-MS
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 10-50 µg/mL) in a solvent compatible with mass spectrometry, such as methanol or acetonitrile.

  • Instrumentation: An ESI mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).

  • Infusion: Introduce the sample solution directly into the ESI source via a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition:

    • Acquire the mass spectrum in positive ion mode.

    • Scan a mass range that includes the expected molecular ion (e.g., m/z 100-500).

    • Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation temperature) to maximize the signal of the molecular ion.

  • Data Analysis: Identify the molecular ion peak and any significant fragment ions. If using HRMS, compare the measured exact mass with the theoretical mass to confirm the elemental composition.

Functional Group Identification: Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Rationale for Method Selection

FTIR is an excellent tool for confirming the presence of the key functional groups in this compound, such as the carbonyl groups of the ester and aldehyde, the C-O bonds of the ether and ester, and the aromatic C-H and C=C bonds.[9][10][11]

Diagram: Key Functional Groups and Expected IR Absorptions

FTIR_Regions mol Structure of this compound ar_ch Aromatic C-H Stretch ~3100-3000 cm⁻¹ mol->ar_ch ald_ch Aldehyde C-H Stretch ~2850 & 2750 cm⁻¹ mol->ald_ch ester_co Ester C=O Stretch ~1720-1735 cm⁻¹ mol->ester_co ald_co Aldehyde C=O Stretch ~1690-1715 cm⁻¹ mol->ald_co ar_cc Aromatic C=C Stretch ~1600 & 1500 cm⁻¹ mol->ar_cc co_str C-O Stretch (Ether & Ester) ~1250-1000 cm⁻¹ mol->co_str

Caption: Predicted FTIR absorption regions for key functional groups.

Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Instrumentation: An FTIR spectrometer equipped with an ATR accessory.

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.

    • Collect the sample spectrum over the range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: The background spectrum is automatically subtracted from the sample spectrum. Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Functional GroupExpected Absorption Range (cm⁻¹)
Aromatic C-H Stretch3100 - 3000
Aldehyde C-H Stretch~2850 and ~2750 (often two weak bands)[4]
Ester C=O Stretch1735 - 1720[9]
Aldehyde C=O Stretch1715 - 1690 (Conjugation lowers the frequency)[12]
Aromatic C=C Stretch~1600 and ~1500
C-O Stretch (Ether & Ester)1250 - 1000 (multiple strong bands)

Electronic Transitions: UV-Visible Spectroscopy

UV-Visible spectroscopy provides information about the conjugated systems within the molecule.

Rationale for Method Selection

The presence of multiple conjugated systems (furan ring, aromatic ring, and the aldehyde group) in this compound will result in characteristic UV absorptions. This technique is particularly useful for quantitative analysis (e.g., in conjunction with HPLC) and for confirming the presence of the chromophores.[13][14][15][16]

Expected UV-Vis Spectral Data

The molecule is expected to have multiple absorption bands due to the various π → π* transitions of the aromatic and furan systems. The extended conjugation will likely result in a complex spectrum with maxima (λ_max) in the range of 230-320 nm. The exact positions and intensities of these bands will be sensitive to the solvent used.

Protocol: UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., methanol or ethanol) to an absorbance value below 1.5.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Fill a quartz cuvette with the solvent to be used as a blank.

    • Record a baseline spectrum with the blank.

    • Fill a matched quartz cuvette with the sample solution.

    • Scan the sample from 400 nm down to 200 nm.

  • Data Analysis: Identify the wavelength of maximum absorbance (λ_max) and determine the molar absorptivity (ε) if the concentration is known accurately.

Conclusion

The comprehensive characterization of this compound requires a synergistic application of multiple analytical techniques. HPLC provides essential information on purity, while NMR and mass spectrometry are indispensable for definitive structural confirmation. FTIR and UV-Vis spectroscopy serve as rapid and reliable methods for verifying the presence of key functional groups and chromophores. The protocols and expected data presented in this application note provide a robust framework for researchers and scientists to confidently characterize this molecule and ensure its quality for any downstream application.

References

  • Química Organica.org. Vis-UV spectra of aromatic compounds. [Link]

  • University of Pretoria. CHAPTER 4 UV/VIS SPECTROSCOPY. [Link]

  • Fiveable. Spectroscopy of Aromatic Compounds | Organic Chemistry Class Notes. [Link]

  • Spectroscopy Online. The C=O Bond, Part VI: Esters and the Rule of Three. [Link]

  • Chemistry LibreTexts. 15.7: Spectroscopy of Aromatic Compounds. [Link]

  • Ganapathy, S., N. S. R. D., & S., K. (2015). Basic 1H- and 13C-NMR Spectroscopy. Springer.
  • McCunn, L. R. FTIR Analysis of the Radical and Molecular Products of Thermal Decomposition of Aldehydes and Nitrite Esters. [Link]

  • Sokołowska, M., Nowak-Grzebyta, J., Stachowska, E., & El Fray, M. (2020). (a) 1 H NMR and (b) 13 C NMR spectra of the furan-based copolyesters. ResearchGate. [Link]

  • Hirota, M., Senda, Y., & Ishii, T. (1988). Mass Spectra of 1,2-Dimethoxybenzene Derivatives. Journal of the Mass Spectrometry Society of Japan, 36(3), 109-115.
  • Unknown. UV-Vis Spectroscopy. [Link]

  • Waters Corporation. (2010). Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants.
  • NC State University Libraries. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. [Link]

  • Tsuchiya, Y., et al. (2018). Formation of [M−H]+ of 4-Substituted-1-(methoxymethyl)benzene Derivatives under Positive Fast Atom Bombardment Ionization. Journal of the Mass Spectrometry Society of Japan, 66(2), 63-70.
  • Clark, C. R., & Abiedalla, Y. (2025). Comparison of Electron Ionization Fragmentation Pathways for Regioisomeric Ethoxy and Methoxymethyl Substituted Benzoate Esters.
  • Krivdin, L. B., et al. (2018). The Parameters of the 1 H and 13 C NMR Spectra in the Series of Isotopomers of THF 1a-f. Magnetic Resonance in Chemistry, 56(10), 963-970.
  • Unknown. Carbonyl - compounds - IR - spectroscopy. [Link]

  • Shabir, G. A. (2004). HPLC Method Development and Validation for Pharmaceutical Analysis. Pharmaceutical Technology, 28(11), 60-71.
  • De Ruiter, J., & Noggle, F. T. (1998). Chromatographic and Mass Spectral Studies on Methoxy Methyl Methamphetamines Related to 3,4-Methylenedioxymethamphetamine.
  • Nakashima, K., et al. (2024). Differentiating the aromatic positional isomers of methylbuphedrones and methoxybuphedrones via chemical ionization‐mass spectrometry. Journal of Mass Spectrometry.
  • Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

  • Pharmaguideline. Steps for HPLC Method Development. [Link]

Sources

Application Note & Experimental Protocols: Synthetic Transformations of Methyl 5-[(4-formyl-2-methoxyphenoxy)methyl]-2-furoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 5-[(4-formyl-2-methoxyphenoxy)methyl]-2-furoate is a versatile synthetic intermediate that combines three key pharmacophores: a vanillin moiety, a furan ring, and a methyl furoate ester. The vanillin scaffold, with its aldehyde, ether, and methoxy functional groups, is a privileged structure in drug design, known to facilitate diverse chemical modifications for generating derivatives with significant biological activities.[1][2][3] This application note provides a comprehensive guide for researchers, chemists, and drug development professionals, detailing the synthesis of this core scaffold and outlining robust, field-proven protocols for its subsequent chemical transformations. We focus on high-yield, high-fidelity reactions targeting the aldehyde group, including reductive amination, Wittig olefination, and Knoevenagel condensation. Each protocol is presented with an in-depth rationale for experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.

Introduction: A Scaffold for Innovation

In the landscape of modern drug discovery, the use of "privileged molecular scaffolds"—structures that can bind to multiple biological targets—is a cornerstone of efficient lead generation.[2] Vanillin (4-hydroxy-3-methoxybenzaldehyde) and its derivatives are exemplary in this regard, serving as valuable intermediates in the synthesis of pharmaceuticals such as papaverine and trimethoprim.[1][3] Their inherent biological activities, including anticancer, antioxidant, and anti-inflammatory properties, make them attractive starting points for medicinal chemistry campaigns.[1][4]

The title compound, this compound, strategically functionalizes the phenolic hydroxyl of vanillin, linking it via a stable ether bond to a methyl 5-(hydroxymethyl)-2-furoate derivative. This design preserves the reactive aldehyde for further diversification while introducing the furoate ester, another common motif in bioactive molecules. This guide provides the essential protocols to unlock the synthetic potential of this aldehyde, enabling the creation of diverse molecular libraries for screening and development.

Synthesis of the Core Scaffold

The most direct and efficient method for preparing the title compound is through a Williamson ether synthesis. This reaction couples the phenoxide of vanillin with a reactive methyl 5-(halomethyl)-2-furoate. The protocol below utilizes methyl 5-(chloromethyl)-2-furoate, which can be synthesized from commercially available methyl 2-furoate.

Protocol: Williamson Ether Synthesis

Reaction Scheme: Vanillin + Methyl 5-(chloromethyl)-2-furoate → this compound

Materials:

  • Vanillin (1.0 eq)

  • Methyl 5-(chloromethyl)-2-furoate (1.05 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous, finely powdered (1.5 eq)

  • Potassium Iodide (KI) (0.1 eq, catalytic)

  • N,N-Dimethylformamide (DMF), anhydrous

Step-by-Step Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add vanillin (1.0 eq) and anhydrous DMF (approx. 0.2 M concentration relative to vanillin).

  • Add finely powdered potassium carbonate (1.5 eq) and a catalytic amount of potassium iodide (0.1 eq).

  • Stir the resulting suspension vigorously at room temperature for 20-30 minutes. The formation of the potassium phenoxide is often accompanied by a slight color change.

  • Add methyl 5-(chloromethyl)-2-furoate (1.05 eq) to the reaction mixture.

  • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours.

  • Monitoring: Track the reaction's progress by Thin Layer Chromatography (TLC), eluting with a hexane/ethyl acetate mixture (e.g., 7:3 v/v). The disappearance of the vanillin spot indicates reaction completion.

  • Workup: Cool the mixture to room temperature and pour it into a beaker containing cold deionized water (approx. 10x the volume of DMF).

  • A precipitate of the crude product should form. Stir for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration, washing the filter cake thoroughly with cold water and then with a small amount of cold diethyl ether or hexane to remove non-polar impurities.

  • Purification: Recrystallize the crude solid from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield the pure product as a white or off-white solid.

Causality and Experimental Rationale:

  • Base Selection: Potassium carbonate is a moderately strong base, sufficient to deprotonate the acidic phenolic hydroxyl of vanillin (pKa ≈ 7.4) without promoting side reactions like the hydrolysis of the methyl ester.[1]

  • Catalyst: Potassium iodide acts as a catalyst via the Finkelstein reaction, converting the alkyl chloride in situ to the more reactive alkyl iodide, which accelerates the Sₙ2 substitution rate.

  • Solvent Choice: DMF is an excellent polar aprotic solvent for Sₙ2 reactions, effectively solvating the potassium cation while leaving the phenoxide nucleophile relatively "bare" and highly reactive.

  • Temperature Control: Moderate heating increases the reaction rate without causing significant decomposition of the starting materials or product.

SynthesisWorkflow cluster_reactants Starting Materials cluster_conditions Reaction Conditions Vanillin Vanillin Reaction Williamson Ether Synthesis (60-70 °C, 4-6h) Vanillin->Reaction MCMF Methyl 5-(chloromethyl)-2-furoate MCMF->Reaction Base K₂CO₃ (Base) Base->Reaction Solvent DMF (Solvent) Solvent->Reaction Catalyst KI (Catalyst) Catalyst->Reaction Workup Aqueous Workup & Precipitation Reaction->Workup 1. Cool 2. Add H₂O Purification Recrystallization Workup->Purification Filter & Wash Product Target Scaffold: This compound Purification->Product ExperimentalWorkflow Start 1. Reaction Setup (Reagents, Solvent, N₂) Monitor 2. Reaction Monitoring (TLC) Start->Monitor Stir & Heat (if required) Monitor->Start Incomplete Workup 3. Quench & Aqueous Workup (Extraction) Monitor->Workup Complete Purify 4. Purification (Chromatography or Recrystallization) Workup->Purify Dry & Concentrate Analyze 5. Characterization (NMR, MS, IR) Purify->Analyze Final Pure Product Analyze->Final

Sources

Purification Strategies for Methyl 5-[(4-formyl-2-methoxyphenoxy)methyl]-2-furoate: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide for Researchers

Abstract

Methyl 5-[(4-formyl-2-methoxyphenoxy)methyl]-2-furoate is a complex organic molecule with significant potential as a key intermediate in pharmaceutical synthesis. The presence of multiple reactive functional groups—including an aromatic aldehyde, a furan ring, an ether, and a methyl ester—necessitates rigorous purification to ensure the integrity of subsequent synthetic steps and the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive overview of robust purification techniques and analytical methods tailored for this specific compound, drawing upon established principles for purifying aromatic aldehydes and furan derivatives.[1][2] We will explore strategies including recrystallization, column chromatography, and preparative High-Performance Liquid Chromatography (HPLC), alongside methods for purity assessment.

Introduction: The Importance of Purity

The compound this compound incorporates structural motifs analogous to vanillin and furan-based intermediates, which are prevalent in medicinal chemistry. The aldehyde functional group is particularly susceptible to oxidation, potentially forming the corresponding carboxylic acid, while the furan moiety can be sensitive to acidic conditions, heat, and light, which may lead to degradation or polymerization.[2][3][4] Consequently, achieving high purity is not merely a matter of quality control but a critical step to prevent the introduction of impurities that could lead to unwanted side reactions, lower yields, and complicate the safety profile of a potential drug candidate.[5][6] This document serves as a practical guide for researchers to navigate the challenges associated with purifying this valuable intermediate.

Understanding the Impurity Profile

Effective purification begins with anticipating potential impurities. Based on the structure of this compound, common impurities may include:

  • Starting Materials: Unreacted precursors from the synthesis.

  • Oxidation Product: The corresponding carboxylic acid, formed by the oxidation of the aldehyde group.[3][7]

  • Over-reduction Product: The corresponding alcohol, if a reduction step was performed imperfectly.

  • Hydrolysis Product: The carboxylic acid resulting from the hydrolysis of the methyl ester.

  • Polymeric Byproducts: Furan derivatives can be prone to polymerization under acidic or thermal stress.[2]

Purification Methodologies

The choice of purification technique depends on the scale of the synthesis, the nature of the impurities, and the desired final purity.

Recrystallization: The First Line of Defense

Recrystallization is an effective and economical method for purifying crystalline organic solids on a large scale.[8] The principle relies on the differential solubility of the target compound and its impurities in a given solvent at different temperatures.[9]

Causality Behind Solvent Selection: The ideal solvent will dissolve the compound completely at an elevated temperature but poorly at room temperature or below.[9][10] Given the intermediate polarity of the target molecule, with its ester, ether, and aldehyde groups, suitable solvents are likely to be of intermediate polarity. A solvent mixture, often a polar solvent paired with a non-polar anti-solvent, can also be effective.[11][12]

Protocol 1: Solvent Screening and Recrystallization

  • Solvent Screening:

    • Place approximately 20-30 mg of the crude solid into several test tubes.

    • To each tube, add a different solvent (e.g., methanol, ethanol, ethyl acetate, toluene, or mixtures like ethyl acetate/hexanes) dropwise at room temperature until the solid is just covered.[8][10] Observe solubility.

    • If the solid is insoluble at room temperature, heat the solvent to its boiling point. If the solid dissolves, it is a potential candidate solvent.

    • Allow the hot solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization. The solvent that yields a good recovery of crystalline material is selected.

  • Recrystallization Procedure:

    • Dissolve the crude compound in a minimum amount of the chosen hot solvent.

    • If colored impurities are present, they can sometimes be removed by adding a small amount of activated charcoal and hot-filtering the solution.

    • Filter the hot solution to remove any insoluble impurities.

    • Allow the filtrate to cool slowly to room temperature to promote the formation of large, pure crystals.

    • Further cool the flask in an ice bath to maximize crystal yield.

    • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Column Chromatography: For High-Resolution Separation

Column chromatography is a highly versatile technique for separating compounds based on their differential adsorption to a stationary phase.[13] For molecules like this compound, which has a polarity similar to vanillin derivatives, silica gel is an excellent choice for the stationary phase.[13][14][15]

Causality Behind Method Design: The separation is achieved by eluting the compounds from the column with a mobile phase (solvent system). Less polar compounds will travel down the column faster, while more polar compounds will be retained longer by the polar silica gel. A gradient of increasing polarity in the mobile phase is often used to effectively elute compounds with a range of polarities. Thin-Layer Chromatography (TLC) is indispensable for developing the optimal solvent system and monitoring the separation.[13][16]

Column_Chromatography_Workflow cluster_prep Preparation cluster_run Execution cluster_post Post-Processing TLC TLC Solvent System Development Slurry Prepare Silica Gel Slurry TLC->Slurry Select Solvents Pack Pack Column Slurry->Pack Load Load Crude Sample Pack->Load Elute Elute with Mobile Phase Load->Elute Collect Collect Fractions Elute->Collect Monitor Monitor Fractions by TLC Collect->Monitor Combine Combine Pure Fractions Monitor->Combine Identify Pure Fractions Evaporate Evaporate Solvent Combine->Evaporate Dry Dry Purified Product Evaporate->Dry

Caption: Workflow for Purification by Column Chromatography.

Protocol 2: Silica Gel Column Chromatography

  • TLC Analysis: Develop a solvent system using TLC plates that gives the target compound an Rf value of approximately 0.2-0.4. A mixture of hexanes and ethyl acetate is a good starting point.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into a glass column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.[13]

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent and adsorb it onto a small amount of silica gel. Carefully add this dry powder to the top of the packed column.

  • Elution and Fraction Collection: Begin eluting the column with the mobile phase, starting with a low polarity (e.g., 90:10 hexanes/ethyl acetate) and gradually increasing the polarity (e.g., to 70:30 hexanes/ethyl acetate) to elute the target compound. Collect the eluent in a series of fractions.

  • Monitoring: Analyze the collected fractions by TLC to identify those containing the pure product.[13]

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator. Dry the resulting solid or oil under high vacuum to remove residual solvent.

Preparative HPLC: For Ultimate Purity

When exceptionally high purity (>99%) is required, such as for analytical standards or late-stage pharmaceutical intermediates, preparative HPLC is the method of choice.[1][17][18] It operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to isolate milligrams to kilograms of material.[19][20]

Causality Behind Method Design: Reversed-phase HPLC, using a non-polar stationary phase (like C18) and a polar mobile phase (like acetonitrile/water or methanol/water), is often effective for compounds of intermediate polarity. The high efficiency of the stationary phase allows for the separation of closely related impurities.[17]

Prep_HPLC_Workflow cluster_dev Method Development cluster_purify Purification Run cluster_iso Isolation Analyt Analytical HPLC Method Optimization ScaleUp Scale-Up Calculation (Flow Rate, Injection Vol.) Analyt->ScaleUp Inject Inject Sample onto Preparative Column ScaleUp->Inject Fractionate Automated Fraction Collection (UV-Triggered) Inject->Fractionate Analyze Analyze Fractions (Analytical HPLC) Fractionate->Analyze Purity Check Pool Pool Pure Fractions Analyze->Pool Lyophilize Solvent Removal (Lyophilization/Evaporation) Pool->Lyophilize

Caption: Workflow for High-Purity Isolation via Preparative HPLC.

Protocol 3: General Preparative Reversed-Phase HPLC

  • Method Development: Develop an analytical HPLC method on a C18 column to achieve baseline separation of the target compound from its impurities. Common mobile phases are gradients of water (often with 0.1% formic acid or trifluoroacetic acid) and acetonitrile.

  • Sample Preparation: Dissolve the partially purified material in a suitable solvent (e.g., methanol, acetonitrile, or DMSO) at a high concentration.

  • Purification: Inject the sample onto a preparative C18 column using a scaled-up version of the analytical method.

  • Fraction Collection: Collect fractions as they elute from the column. Modern systems use a UV detector to trigger fraction collection automatically when a peak is detected.[1]

  • Purity Analysis and Isolation: Analyze the collected fractions using the analytical HPLC method. Combine the fractions that meet the desired purity specification and remove the solvent, often by lyophilization, to yield the final high-purity product.

Purity Assessment: Validating the Outcome

Purification is incomplete without rigorous analytical validation to confirm the identity and purity of the final compound.[5][21]

  • Thin-Layer Chromatography (TLC): A quick, qualitative method to assess the number of components in a sample and monitor the progress of a purification.[7][16] A single spot on a TLC plate in multiple solvent systems is a good indication of purity.

  • High-Performance Liquid Chromatography (HPLC): The industry standard for quantitative purity analysis.[22] The purity is typically reported as the peak area percentage of the main component.

  • Quantitative NMR (qNMR): A powerful, non-destructive technique that can determine the absolute purity of a sample without the need for a specific reference standard of the same compound.[23][24][25] It provides both structural confirmation and a highly accurate purity value.[26][27]

  • Gas Chromatography (GC): Suitable for analyzing volatile compounds and can be used to detect residual solvents.[28]

Data Presentation: Summary of Purity Analysis

The results of a purification campaign should be clearly documented. The table below provides an example of how to summarize the data obtained from different purification techniques.

Purification MethodInitial Purity (HPLC Area %)Final Purity (HPLC Area %)Yield (%)Primary Impurities Removed
Recrystallization 92.5%98.1%75%Starting Materials, Oxidation Product
Column Chromatography 85.0%99.2%60%All major impurities
Preparative HPLC 98.1%>99.8%85%Closely-related structural analogs

Conclusion

The purification of this compound requires a systematic approach that considers the compound's unique chemical properties and potential impurities. A multi-step strategy, often beginning with recrystallization or a basic wash to remove major impurities, followed by column chromatography for significant purification, and culminating in preparative HPLC for achieving the highest purity standards, is recommended. Each purification step must be validated by appropriate analytical methods like HPLC and qNMR to ensure the final product meets the stringent requirements for drug development and research applications.

References

  • Agilent Technologies. (n.d.). What is Preparative HPLC | Find Your Purification HPLC System. Retrieved from [Link]

  • Gilson, Inc. (n.d.). Gilson Preparative HPLC Systems | VERITY® LC Solutions. Retrieved from [Link]

  • Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic Resonance in Chemistry, 51(2), 76-81. [Link]

  • Pauli, G. F., Chen, S. N., & Jaki, B. U. (2012). Determining and reporting purity of organic molecules: Why qNMR. ResearchGate. Retrieved from [Link]

  • Reddit. (2015). Purifying aldehydes? r/chemistry. Retrieved from [Link]

  • Hoyt, L. F., et al. (2017). qHNMR Analysis of Purity of Common Organic Solvents—An Undergraduate Quantitative Analysis Laboratory Experiment. Journal of Chemical Education, 94(12), 1969–1973. [Link]

  • Welch, C. J., et al. (2009). HPLC Preparation of an Isomerically Pure Drug Intermediate on Multikilogram Scale. Organic Process Research & Development, 13(3), 503–507. [Link]

  • University of California, Irvine. (n.d.). Experiment 2: Recrystallization. Retrieved from [Link]

  • Novasol Biotech. (2024). How to detect the percentage of pharmaceutical intermediates? Retrieved from [Link]

  • National Measurement Institute, Australia. (n.d.). Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance. Semantic Scholar. Retrieved from [Link]

  • ResearchGate. (2013). Please suggest a method to purify an aromatic aldehyde after an SNAr reaction. Retrieved from [Link]

  • National Institutes of Health. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. PMC. Retrieved from [Link]

  • Quora. (2017). What is the best solvent for recrystallization? Retrieved from [Link]

  • Mota, C. J. A., et al. (2018). Separation and Purification of Vanillin and p-Hydroxybenzaldehyde from Grass Lignins. ACS Sustainable Chemistry & Engineering, 6(7), 8858–8865. [Link]

  • PubChem. (n.d.). Methyl 5-[(4-formylphenoxy)methyl]-2-furoate. Retrieved from [Link]

  • G. F. Pauli, et al. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry, 57(22), 9220-9231. [Link]

  • LookChem. (n.d.). General procedures for the purification of Aldehydes. Chempedia. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • European Patent Office. (2021). METHOD AND APPARATUS FOR PURIFYING A FURAN DERIVATIVE. Retrieved from [Link]

  • Evotec. (n.d.). Preparative Chromatography. Retrieved from [Link]

  • University of Warwick. (n.d.). Principles in preparative HPLC. Retrieved from [Link]

  • Gilson, Inc. (n.d.). PURIFICATION OF VANILLIN: A COMPARATIVE STUDY BETWEEN PREP HPLC AND CPC. Retrieved from [Link]

  • ResearchGate. (2022). How can I separate vanillin and syringaldehyde by column chromatography? Retrieved from [Link]

  • Journal of Chemical Education. (1975). Solvent selection for recrystallization: An undergraduate organic experiment. Retrieved from [Link]

  • Harvard University. (n.d.). COMMON SOLVENTS FOR CRYSTALLIZATION. Retrieved from [Link]

  • Alwsci. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Retrieved from [Link]

  • Defense Technical Information Center. (2018). Synthesis and Characterization of Furanic Compounds. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 2.3B: Uses of TLC. Retrieved from [Link]

  • NETZSCH Analyzing & Testing. (2020). The Importance of Purity Determination of Pharmaceuticals. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Statistical Design of Experiments for Purification of Vanillin from Commercial Lignin using Ion Exchange. Retrieved from [Link]

  • Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]

  • IISTE.org. (n.d.). Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. Retrieved from [Link]

  • National Institutes of Health. (1993). Analysis of Aldehydic Lipid Peroxidation Products by TLC/densitometry. PubMed. Retrieved from [Link]

  • Google Patents. (2020). US20200355656A1 - Method for Detecting Aldehyde and Ketone By Using Thin Layer Chromatography.
  • PubChem. (n.d.). Methyl 5-formyl-2-methoxybenzoate. Retrieved from [Link]

  • ResearchGate. (n.d.). TLC of aromatic amines: Separation of p-dimethylaminobenzaldehyde from p-dimethylaminocinnamaldehyde. Retrieved from [Link]

  • StudySmarter. (2023). Furan Derivatives: Preparation & Hydrogenation Techniques. Retrieved from [Link]

  • PubChem. (n.d.). 4-Hydroxy-5-methyl-3(2H)-furanone. Retrieved from [Link]

  • Google Patents. (n.d.). CN109096107B - Preparation method of 5-formyl-2-methoxy methyl benzoate.
  • PubChem. (n.d.). 4-Hydroxy-2-(hydroxymethyl)-5-methyl-3(2H)-furanone. Retrieved from [Link]

Sources

Application Notes and Protocols: Exploring the Potential of Methyl 5-[(4-formyl-2-methoxyphenoxy)methyl]-2-furoate in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold for Novel Therapeutics

Methyl 5-[(4-formyl-2-methoxyphenoxy)methyl]-2-furoate is a unique synthetic compound that merges two key pharmacophores with well-established significance in medicinal chemistry: a vanillin-derived moiety and a furan ring system.[1][2] This strategic combination results in a "privileged scaffold," a molecular framework that is predisposed to interacting with various biological targets and offers a promising starting point for the development of novel therapeutic agents.[3][4]

The vanillin-like portion of the molecule, characterized by the 4-formyl-2-methoxyphenoxy group, provides a rich chemical handle for modification. Vanillin and its derivatives are known to possess a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[1][5][6] The aldehyde, ether, and methoxy functional groups are key to these activities and allow for further chemical elaboration to optimize potency and selectivity.[1][3]

The furan ring, a five-membered aromatic heterocycle, is another cornerstone of drug discovery.[2][4][7][8] It can act as a bioisostere for a phenyl ring, potentially improving a molecule's pharmacokinetic profile, such as solubility and bioavailability.[2][7] Furan-containing compounds have been successfully developed into drugs for a range of indications, demonstrating their versatility and therapeutic relevance.[4][9]

The amalgamation of these two privileged structures in this compound suggests a high potential for this compound to exhibit interesting biological activities. These application notes provide a comprehensive guide for researchers to explore the therapeutic potential of this compound, with a focus on its applications in anticancer and antimicrobial drug discovery.

Hypothesized Mechanism of Action: A Dual-Threat Approach

Based on the known activities of its constituent moieties, this compound could potentially exert its biological effects through multiple mechanisms. In the context of cancer, for example, the vanillin component might contribute to the induction of apoptosis and the generation of reactive oxygen species (ROS) in cancer cells, while the furan ring could enhance binding to specific enzymatic targets.[4][10]

Diagram 1: Hypothesized Anticancer Mechanism of Action

Hypothesized Anticancer Mechanism of Action Compound This compound Cell Cancer Cell Compound->Cell Cellular Uptake ROS ↑ Reactive Oxygen Species (ROS) Cell->ROS Apoptosis Induction of Apoptosis Cell->Apoptosis Signaling Inhibition of Pro-survival Signaling Pathways Cell->Signaling MTT Assay Workflow Start Start Seed Seed Cancer Cells in 96-well Plate Start->Seed Incubate1 Incubate 24h Seed->Incubate1 Treat Treat with Compound (Various Concentrations) Incubate1->Treat Incubate2 Incubate 48-72h Treat->Incubate2 Add_MTT Add MTT Solution Incubate2->Add_MTT Incubate3 Incubate 2-4h Add_MTT->Incubate3 Solubilize Add Solubilization Buffer Incubate3->Solubilize Read Read Absorbance at 570 nm Solubilize->Read Analyze Calculate IC50 Read->Analyze End End Analyze->End

Sources

Application Notes & Protocols: The Strategic Synthesis and Application of Methyl 5-[(4-formyl-2-methoxyphenoxy)methyl]-2-furoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Identifying a Keystone Intermediate

In the landscape of modern pharmaceutical development, the efficiency and scalability of a synthetic route are paramount. The selection of key intermediates often dictates the overall success of manufacturing an Active Pharmaceutical Ingredient (API). Methyl 5-[(4-formyl-2-methoxyphenoxy)methyl]-2-furoate stands out as a pivotal building block, particularly in the synthesis of next-generation serotonergic antidepressants like Vilazodone.[1][2][3][4][5]

This molecule's strategic importance lies in its convergent design, elegantly combining two readily accessible and functionalized synthons: a vanillin core and a furan derivative.[6][7][8] Vanillin (4-hydroxy-3-methoxybenzaldehyde) provides the crucial formyl and methoxy-substituted phenyl ring, a common pharmacophore in drug design.[8] The second component, derived from Methyl 5-(chloromethyl)-2-furoate, introduces a versatile furan scaffold that can be further elaborated.[9] The ether linkage connecting these two motifs is formed through a robust and well-understood chemical transformation, making this intermediate an ideal target for scalable production.

This document serves as a comprehensive guide for researchers and process chemists, providing in-depth protocols for the synthesis, purification, and characterization of this compound, and contextualizing its application in pharmaceutical synthesis.

Part 1: Synthesis and Mechanistic Rationale

The synthesis of the title compound is a classic example of the Williamson Ether Synthesis , a reliable method for forming ethers from an alkoxide and an alkyl halide.[10][11][12][13] The reaction proceeds via a bimolecular nucleophilic substitution (S_N2) mechanism.

Mechanism Deep-Dive: Causality in Action

  • Phenoxide Formation: The process begins with the deprotonation of the phenolic hydroxyl group of vanillin. A moderately strong base, such as potassium carbonate (K₂CO₃), is sufficient to abstract the acidic proton, forming a resonance-stabilized phenoxide ion. The choice of a carbonate base is strategic; it is strong enough to deprotonate the phenol (pKa ≈ 10) but not so strong as to cause unwanted side reactions. It is also inexpensive and easy to handle, making it ideal for large-scale synthesis.

  • S_N2 Nucleophilic Attack: The resulting vanillin phenoxide acts as a potent nucleophile. It attacks the electrophilic methylene carbon of Methyl 5-(chloromethyl)-2-furoate. The chloride ion is an excellent leaving group, facilitating this substitution. The reaction is best conducted in a polar aprotic solvent, such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), which can solvate the potassium cation without hydrogen-bonding to the nucleophile, thereby maximizing its reactivity.[10][14]

Visualizing the Synthesis Workflow

G cluster_reactants Starting Materials cluster_reaction Reaction Conditions Vanillin Vanillin (4-Hydroxy-3-methoxybenzaldehyde) Process Williamson Ether Synthesis (S_N2 Reaction) Vanillin->Process MCF Methyl 5-(chloromethyl)-2-furoate MCF->Process Base K₂CO₃ (Base) Base->Process Deprotonation Solvent DMF (Solvent) Solvent->Process Medium Product This compound Process->Product Purification Purification (Recrystallization / Chromatography) Product->Purification Final Pure Intermediate Purification->Final

Caption: Overall workflow for the synthesis of the target intermediate.

Part 2: Detailed Experimental Protocols

Protocol 2.1: Synthesis of this compound

Materials & Reagents:

  • Vanillin (4-Hydroxy-3-methoxybenzaldehyde)

  • Methyl 5-(chloromethyl)-2-furoate[9][15][16][17][18]

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate (EtOAc)

  • Brine (saturated aq. NaCl solution)

  • Deionized Water

  • Magnesium Sulfate (MgSO₄), anhydrous

Equipment:

  • Three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Nitrogen/Argon inlet

  • Heating mantle with temperature controller

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Setup: Assemble the three-neck flask with a magnetic stir bar, reflux condenser, and a nitrogen inlet. Ensure the system is dry and purged with an inert atmosphere. Rationale: An inert atmosphere prevents potential side reactions with atmospheric moisture and oxygen, although this reaction is generally robust.

  • Reagent Addition: To the flask, add Vanillin (1.0 eq.), anhydrous Potassium Carbonate (1.5 eq.), and anhydrous DMF (approx. 5-10 mL per gram of vanillin).

  • Phenoxide Formation: Stir the mixture at room temperature for 30-60 minutes. The formation of the potassium phenoxide salt may be observed.

  • Addition of Electrophile: Dissolve Methyl 5-(chloromethyl)-2-furoate (1.05 eq.) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture. Rationale: A slight excess of the alkyl halide ensures complete consumption of the more valuable vanillin starting material.

  • Reaction: Heat the mixture to 60-70 °C and maintain stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 4-6 hours.

  • Work-up:

    • Once the reaction is complete (disappearance of the limiting reagent), cool the mixture to room temperature.

    • Pour the reaction mixture into a beaker containing cold deionized water (approx. 10x the volume of DMF). This will precipitate the crude product.

    • Stir for 30 minutes, then filter the solid precipitate and wash thoroughly with water.

    • Alternatively, for smaller scales, pour the mixture into water and extract with Ethyl Acetate (3x volumes).

    • Combine the organic extracts in a separatory funnel and wash with deionized water (2x) and then with brine (1x). Rationale: The water wash removes residual DMF and inorganic salts, while the brine wash helps to break any emulsions and further dry the organic layer.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by flash column chromatography on silica gel to yield the pure product.

Protocol 2.2: Analytical Characterization

The identity and purity of the synthesized intermediate must be rigorously confirmed.

A. High-Performance Liquid Chromatography (HPLC)

  • Objective: To determine the purity of the final product.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic or gradient elution using a mixture of Acetonitrile and Water (with 0.1% Trifluoroacetic Acid or Formic Acid). A typical starting point is a 60:40 Acetonitrile:Water gradient.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at 254 nm or 280 nm.

  • Expected Result: A single major peak corresponding to the product, with purity typically >98%.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To confirm the chemical structure.

  • Solvent: Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆).

  • Expected ¹H NMR Signals (in CDCl₃, approximate):

    • δ 9.9 ppm (s, 1H, Ar-CH O)

    • δ 7.4-7.5 ppm (m, 2H, Ar-H )

    • δ 7.2 ppm (d, 1H, Furan-H )

    • δ 7.0 ppm (d, 1H, Ar-H )

    • δ 6.5 ppm (d, 1H, Furan-H )

    • δ 5.2 ppm (s, 2H, O-CH₂ -Furan)

    • δ 3.9 ppm (s, 3H, Ar-OCH₃ )

    • δ 3.8 ppm (s, 3H, Ester-OCH₃ )

C. Mass Spectrometry (MS)

  • Objective: To confirm the molecular weight.

  • Technique: Electrospray Ionization (ESI-MS).

  • Expected Mass: The calculated monoisotopic mass is approximately 290.0790 g/mol . Expect to see the [M+H]⁺ ion at m/z 291.0863 or the [M+Na]⁺ ion at m/z 313.0682.

Part 3: Data Summary and Application Context

Physicochemical and Spectroscopic Data
PropertyValueSource
IUPAC Name methyl 5-[(4-formyl-2-methoxyphenoxy)methyl]furan-2-carboxylateChemdiv[19]
Molecular Formula C₁₅H₁₄O₆N/A
Molecular Weight 290.27 g/mol N/A
Appearance White to off-white solidGeneral Observation
CAS Number 864068-33-9Chemdiv[19]

Note: Physicochemical properties such as melting point can vary based on crystalline form and purity.

Application in the Synthesis of Vilazodone

This compound is a late-stage intermediate in several patented synthetic routes to Vilazodone.[2][4][5] The aldehyde functional group is the key reactive handle for the final coupling step.

Visualizing the Downstream Conversion

G Intermediate This compound Reaction Reductive Amination Intermediate->Reaction Piperazine 5-(Piperazin-1-yl)benzofuran-2-carboxamide (Key Intermediate 2) Piperazine->Reaction API Vilazodone (Final API) Reaction->API C-N Bond Formation

Caption: Final coupling step to produce Vilazodone.

The typical subsequent transformation involves a reductive amination . The aldehyde group of our title intermediate reacts with the secondary amine of the piperazine moiety of another key intermediate, 5-(piperazin-1-yl)benzofuran-2-carboxamide, to form an iminium ion. This transient species is then reduced in situ by a mild reducing agent, such as sodium triacetoxyborohydride (STAB), to form the final carbon-nitrogen bond, completing the assembly of the Vilazodone molecule.

Conclusion

This compound is more than just a chemical compound; it is a product of strategic molecular design. Its synthesis, rooted in the reliable Williamson ether reaction, offers high yields and scalability. The presence of a reactive aldehyde handle makes it perfectly poised for final-stage coupling in complex API synthesis, exemplified by its role in producing Vilazodone. The protocols and data provided herein offer researchers a robust framework for the synthesis, characterization, and intelligent application of this valuable pharmaceutical intermediate.

References

  • ACS Publications. Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity. ACS Omega.
  • National Institutes of Health (NIH). Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity.
  • Cambridge University Press. Williamson Ether Synthesis. Name Reactions in Organic Synthesis. Available at: [Link]

  • National Institutes of Health (NIH). Synthesis and Evaluation of Vanillin Derivatives as Antimicrobial Agents. PMC.
  • NINGBO INNO PHARMCHEM CO.,LTD. Vanillin as a Chemical Intermediate: Unlocking Pharmaceutical and Fine Chemical Synthesis.
  • ResearchGate. Scale-Up Synthesis of Antidepressant Drug Vilazodone.
  • Master Organic Chemistry. The Williamson Ether Synthesis. (2014).
  • StudySmarter. Furan Derivatives: Preparation & Hydrogenation Techniques. (2023).
  • Physics Wallah. Reaction Mechanism of Williamson's synthesis.
  • National Institutes of Health (NIH). Analytical methods, risk assessment, and mitigation strategies for furan in processed foods in various countries. PubMed Central. (2024).
  • Google Patents. CN105601536A - Vilazodone intermediate preparation method.
  • Semantic Scholar. Scale-Up Synthesis of Antidepressant Drug Vilazodone. (2012).
  • Organic Chemistry Tutor. Williamson Ether Synthesis.
  • Royal Society of Chemistry. Some analytical methods applicable to furan and its derivatives. Analyst. (1947).
  • WIPO Patentscope. WO/2016/170542 PROCESS FOR PREPARATION OF VILAZODONE, NOVEL INTERMEDIATES THEREOF AND NOVEL CRYSTALLINE FORM THEREOF.
  • ResearchGate. Scheme 41. Synthesis of Vanillin Derivative (178) a.
  • BenchChem. Next-Generation Analytical Method for Furan-Containing Compounds Outperforms Traditional Techniques.
  • J&K Scientific LLC. Williamson Ether Synthesis.
  • MDPI. Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry.
  • Georganics. Methyl 5-(chloromethyl)-2-furoate – preparation and application.
  • ACS Publications. Practical and Scalable Manufacturing Process for a Novel Dual-Acting Serotonergic Antidepressant Vilazodone. Organic Process Research & Development. (2021).
  • Gsrs. METHYL 5-CHLOROMETHYL-2-FUROATE.
  • ChemicalBook. METHYL 5-(CHLOROMETHYL)-2-FUROATE | 2144-37-8.
  • Sigma-Aldrich. Methyl 5-(chloromethyl)-2-furoate 97 2144-37-8.
  • lookchem. Cas 2144-37-8,METHYL 5-(CHLOROMETHYL)-2-FUROATE.
  • Chemdiv. Compound methyl 5-[(4-formyl-2-methoxyphenoxy)methyl]furan-2-carboxylate.

Sources

Application Note: A Multi-Faceted Approach to Characterizing the Activity of Methyl 5-[(4-formyl-2-methoxyphenoxy)methyl]-2-furoate

Author: BenchChem Technical Support Team. Date: January 2026

Here is the detailed application note and protocol for developing assays to measure the activity of Methyl 5-[(4-formyl-2-methoxyphenoxy)methyl]-2-furoate.

Introduction

This compound is a complex organic molecule featuring several distinct functional moieties: an aromatic aldehyde (formyl group), a furan ring, a methoxyphenoxy group, and a methyl ester.[1][2] This structural diversity suggests a range of potential biological and chemical activities, making it a compound of interest for researchers in drug discovery and chemical biology. The presence of a reactive aldehyde, a metabolically susceptible furan ring, and an ester group that can be targeted by hydrolases necessitates a comprehensive and multi-pronged strategy for activity assessment.

This guide provides a detailed framework for developing and implementing a suite of assays to characterize this compound. We move beyond simple screening protocols to establish a logical, tiered approach that probes the molecule's reactivity, metabolic fate, and cellular effects. The methodologies described herein are designed to be robust and self-validating, providing researchers with the tools to build a comprehensive activity profile.

Guiding Principles for Assay Development

The core of our strategy is to systematically investigate the compound's activity based on its primary functional groups. This approach allows for a logical progression from simple chemical reactivity to complex cellular responses.

Our investigation is structured around four key areas:

  • Aldehyde-Mediated Reactivity: Direct assessment of the formyl group's chemical and enzymatic reactivity.

  • Furan Ring Metabolism: Evaluation of the compound's susceptibility to metabolic transformation, a critical step in understanding its potential bioactivation or detoxification.[3][4]

  • Ester Hydrolysis: Characterization of the compound as a potential substrate for esterase enzymes.

  • Integrated Cellular Effects: Measurement of the compound's overall impact on cell health and identification of potential protein targets.

Assay_Strategy cluster_assays Assay Development Pathways cluster_protocols Specific Protocols Compound This compound Aldehyde Aldehyde Moiety Compound->Aldehyde Reactivity Furan Furan Moiety Compound->Furan Metabolism Ester Ester Moiety Compound->Ester Hydrolysis Cellular Cellular Context Compound->Cellular Biological Effect ALDH_Assay ALDH Substrate Assay Aldehyde->ALDH_Assay Tollens_Test Tollen's / Fehling's Test Aldehyde->Tollens_Test Microsome_Assay Metabolic Stability (LC-MS) Furan->Microsome_Assay Esterase_Assay Esterase Activity (pH) Ester->Esterase_Assay Cytotoxicity_Assay Cytotoxicity (MTT/CTG) Cellular->Cytotoxicity_Assay CETSA_Assay Target Engagement (CETSA) Cellular->CETSA_Assay ALDH_Pathway Compound Test Compound (R-CHO) ALDH Aldehyde Dehydrogenase (ALDH) Compound->ALDH NADH NADH ALDH->NADH Product Carboxylic Acid Product (R-COOH) ALDH->Product NAD NAD+ NAD->ALDH Monitor Monitor Absorbance @ 340 nm NADH->Monitor

Caption: Enzymatic conversion of the aldehyde by ALDH and detection via NADH production.

Methodology (96-well plate format):

  • Reagent Preparation:

    • Assay Buffer: 50 mM Sodium Pyrophosphate, 1 mM EDTA, pH 8.8.

    • Enzyme Solution: Recombinant human ALDH (e.g., ALDH1A1 or ALDH2) diluted in Assay Buffer to a final concentration of 0.1 U/mL.

    • Cofactor Solution: 20 mM NAD⁺ in Assay Buffer.

    • Substrate (Test Compound): Prepare a serial dilution of the compound in Assay Buffer (e.g., from 1 mM to 1 µM).

  • Assay Procedure:

    • To each well of a UV-transparent 96-well plate, add:

      • 140 µL of Assay Buffer.

      • 20 µL of Substrate solution at various concentrations.

      • 20 µL of Cofactor Solution.

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the reaction by adding 20 µL of the Enzyme Solution to each well.

    • Immediately place the plate in a microplate reader pre-heated to 37°C.

    • Measure the absorbance at 340 nm every 30 seconds for 15-30 minutes.

  • Controls:

    • No-Enzyme Control: Replace the Enzyme Solution with Assay Buffer.

    • No-Substrate Control: Replace the Substrate solution with Assay Buffer.

    • Positive Control: Use a known ALDH substrate like propionaldehyde.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time curve (using the Beer-Lambert law for NADH, ε = 6220 M⁻¹cm⁻¹).

    • Plot V₀ against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Kₘ and Vₘₐₓ.

ParameterDescriptionExample Value
Kₘ Michaelis constant; substrate concentration at half-maximal velocity.55 µM
Vₘₐₓ Maximum reaction velocity.1.2 µmol/min/mg
kcat Turnover number; molecules of substrate converted per enzyme molecule per second.0.8 s⁻¹

Part 2: Furan Moiety Metabolism Assay

Principle: The furan ring is a known target for metabolic oxidation by cytochrome P450 (CYP) enzymes, which can lead to the formation of reactive electrophilic intermediates. [3]Assessing the metabolic stability of the compound in the presence of liver microsomes provides critical information about its potential for bioactivation, toxicity, and its pharmacokinetic profile.

Protocol 3: In Vitro Metabolic Stability in Liver Microsomes

Methodology:

  • Reagent Preparation:

    • Phosphate Buffer: 100 mM Potassium Phosphate, pH 7.4.

    • Liver Microsomes: Human liver microsomes (pooled), thawed on ice. Dilute to a final concentration of 0.5 mg/mL in Phosphate Buffer.

    • NADPH Regenerating System (NRS): Solution containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase.

    • Test Compound: 1 µM final concentration in the incubation mixture.

  • Incubation Procedure:

    • Pre-warm the microsomal suspension and NRS solution to 37°C.

    • In a microcentrifuge tube, combine the liver microsomes and the test compound. Pre-incubate for 5 minutes at 37°C.

    • Initiate the metabolic reaction by adding the NRS.

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to 2-3 volumes of ice-cold acetonitrile containing an internal standard (e.g., a structurally similar, stable compound).

  • Sample Analysis:

    • Vortex the quenched samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate proteins.

    • Transfer the supernatant to an HPLC vial for analysis by LC-MS/MS.

    • Develop an LC-MS/MS method to quantify the disappearance of the parent compound over time.

  • Data Analysis:

    • Plot the natural logarithm (ln) of the percentage of the compound remaining versus time.

    • The slope of the linear regression of this plot corresponds to the elimination rate constant (k).

    • Calculate the in vitro half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k .

Time (min)% Compound Remainingln(% Remaining)
01004.61
5884.48
15654.17
30403.69
60152.71
Calculated t₁/₂ 25.1 min

Part 3: Integrated Cellular Activity Assays

Cell-based assays provide a more biologically relevant context, assessing the compound's net effect on complex systems.

Protocol 4: Cellular Cytotoxicity Assay

Principle: This assay determines the concentration at which the compound exhibits toxic effects on living cells. The MTT assay, for example, measures the metabolic activity of viable cells by their ability to reduce the yellow tetrazolium salt MTT to purple formazan crystals.

Methodology (General):

  • Cell Culture: Seed a suitable cell line (e.g., HepG2, a human liver cell line) in a 96-well plate and allow cells to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound (e.g., from 100 µM to 0.1 µM) for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO).

  • Viability Measurement:

    • Add MTT reagent to each well and incubate for 2-4 hours at 37°C.

    • Solubilize the resulting formazan crystals with a solubilization buffer (e.g., acidified isopropanol or DMSO).

    • Read the absorbance at a wavelength of ~570 nm.

  • Data Analysis:

    • Normalize the data to the vehicle control (100% viability).

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ (the concentration that inhibits 50% of cell viability).

Protocol 5: Cellular Thermal Shift Assay (CETSA®) for Target Engagement

Principle: CETSA is a powerful method to identify the cellular targets of a compound. The binding of a ligand (the test compound) to its protein target generally increases the protein's thermal stability. By heating intact cells or cell lysates to various temperatures, one can measure the amount of soluble (non-denatured) target protein remaining. An increase in the protein's melting temperature in the presence of the compound indicates direct target engagement. [5]

CETSA_Workflow Step1 1. Treat Cells (+/- Compound) Step2 2. Heat Cells (Temperature Gradient) Step1->Step2 Step3 3. Lyse Cells Step2->Step3 Step4 4. Separate Soluble/Aggregated Proteins Step3->Step4 Step5 5. Analyze Soluble Fraction (Western Blot / Mass Spec) Step4->Step5

Caption: High-level workflow for the Cellular Thermal Shift Assay (CETSA).

Methodology (Isothermal Dose-Response):

  • Cell Treatment: Treat cultured cells with a range of concentrations of the test compound for a set time.

  • Heating: Heat the cell suspensions at a single, optimized temperature (a temperature that causes significant but not complete denaturation of the target protein) for 3 minutes. Include an unheated control.

  • Lysis: Lyse the cells through freeze-thaw cycles.

  • Separation: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Analysis: Collect the supernatant (containing the soluble, stabilized protein) and analyze the amount of the target protein using Western blotting or other protein quantification methods like mass spectrometry.

  • Data Analysis: Plot the amount of soluble protein against the compound concentration to generate a dose-response curve, from which an EC₅₀ for target engagement can be derived.

Conclusion and Forward Path

This application note outlines a tiered, rational approach to characterizing this compound. By systematically probing the reactivity and biological relevance of its key functional groups, researchers can build a comprehensive profile of the compound's activity. Initial chemical tests can confirm the reactivity of the aldehyde, followed by quantitative enzymatic assays to determine its potential as an ALDH substrate. Metabolic stability assays are crucial for predicting its pharmacokinetic behavior and potential for toxicity. Finally, integrated cell-based assays for cytotoxicity and target engagement provide the ultimate assessment of its biological effects in a relevant system. Combining the results from these orthogonal assays will yield a robust and reliable understanding of this novel compound's mechanism of action.

References

  • PubChem. (n.d.). Methyl 5-[(4-formylphenoxy)methyl]-2-furoate. National Center for Biotechnology Information. Retrieved from [Link]

  • BYJU'S. (2019, October 9). Tests for Aldehydes and Ketones. Retrieved from [Link]

  • A-Level Chemistry. (n.d.). Aldehydes and Ketones - Testing for Carbonyl Compounds. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. PMC. Retrieved from [Link]

  • Homework.Study.com. (n.d.). How can we test the presence of aldehyde in a given sample?. Retrieved from [Link]

  • Quora. (2017, September 6). How to identify aldehyde. Retrieved from [Link]

  • MeitY OLabs. (2016, February 23). Tests for Aldehyde. YouTube. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 5-formyl-2-methoxybenzoate. National Center for Biotechnology Information. Retrieved from [Link]

  • National Institutes of Health. (n.d.). High-throughput Assays for Superoxide and Hydrogen Peroxide: DESIGN OF A SCREENING WORKFLOW TO IDENTIFY INHIBITORS OF NADPH OXIDASES. Retrieved from [Link]

  • ResearchGate. (n.d.). Examples of furan derivatives with biological activity. Retrieved from [Link]

  • PubChem. (n.d.). 4-Hydroxy-2-(hydroxymethyl)-5-methyl-3(2H)-furanone. National Center for Biotechnology Information. Retrieved from [Link]

  • Oriental Journal of Chemistry. (n.d.). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Retrieved from [Link]

  • SpectraBase. (n.d.). Methyl 5-formyl-2-furoate. Retrieved from [Link]

  • PubMed. (n.d.). 4'-Methyl derivatives of 5-MOP and 5-MOA: synthesis, photoreactivity, and photobiological activity. Retrieved from [Link]

  • Defense Technical Information Center. (n.d.). Synthesis and Characterization of Furanic Compounds. Retrieved from [Link]

  • ResearchGate. (2024, September 4). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review | Request PDF. Retrieved from [Link]

  • Promega Corporation. (2017, May 22). Create Your Own Cellular Compound Target Engagement Assay. YouTube. Retrieved from [Link]

Sources

Application Note & Protocol: A Scalable and Efficient Synthesis of Methyl 5-[(4-formyl-2-methoxyphenoxy)methyl]-2-furoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the large-scale synthesis of Methyl 5-[(4-formyl-2-methoxyphenoxy)methyl]-2-furoate, a key intermediate in pharmaceutical and materials science research. The synthetic strategy is centered around the robust and widely applicable Williamson ether synthesis. We present a detailed, two-part protocol that begins with the preparation of the requisite nucleophilic and electrophilic precursors, followed by their efficient coupling to yield the target compound. This guide emphasizes the mechanistic rationale behind procedural choices, safety considerations, and critical parameters for process optimization and scale-up, making it suitable for researchers in both academic and industrial settings.

Introduction and Strategic Overview

This compound is a complex organic molecule incorporating a furan scaffold, an aromatic aldehyde, and an ether linkage. Furan derivatives are of significant interest due to their prevalence in bioactive molecules and their utility as versatile chemical building blocks.[1][2] The title compound serves as a valuable precursor for the synthesis of more complex molecular architectures in drug discovery and agrochemical development.

The synthetic approach detailed herein is based on the Williamson ether synthesis, a reliable and high-yielding method for preparing both symmetrical and asymmetrical ethers.[3][4] This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where an alkoxide or phenoxide ion displaces a halide or other suitable leaving group from an alkyl substrate.[5][6]

Our retrosynthetic analysis logically disconnects the target molecule at the ether linkage, identifying two key precursors:

  • The Nucleophile: The phenoxide derived from Vanillin (4-formyl-2-methoxyphenol).

  • The Electrophile: Methyl 5-(chloromethyl)-2-furoate, an activated furan derivative with an excellent leaving group.

This strategy is advantageous for large-scale production due to the accessibility of starting materials, the robustness of the chosen reaction, and the straightforward nature of the purification process.

Mechanistic Pathway and Rationale

The core of this synthesis is the SN2 reaction between the sodium salt of vanillin (sodium vanillinate) and Methyl 5-(chloromethyl)-2-furoate.

Step 1: Deprotonation. Vanillin, a weak acid, is treated with a suitable base, such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃), to generate the highly nucleophilic phenoxide ion.[7] The choice of a moderately strong base is crucial to ensure complete deprotonation without promoting unwanted side reactions.

Step 2: Nucleophilic Attack. The resulting phenoxide attacks the electrophilic carbon of the chloromethyl group on the furan ring. This carbon is highly activated towards SN2 displacement because the adjacent furan ring and ester group help stabilize the transition state, and chloride is an effective leaving group.[3] For this reaction to be efficient, a primary alkyl halide is ideal, as secondary or tertiary halides would favor elimination (E2) pathways.[4][6]

Step 3: Product Formation. The concerted, single-step SN2 mechanism results in the formation of the C-O ether bond and the displacement of the chloride ion, yielding the final product and a salt byproduct (e.g., NaCl).

G cluster_0 Part 1: Precursor Preparation cluster_1 Part 2: Williamson Ether Synthesis (SN2) Vanillin Vanillin (4-formyl-2-methoxyphenol) Phenoxide Sodium Vanillinate (Nucleophile) Vanillin->Phenoxide Deprotonation Base Base (e.g., NaOH) Base->Vanillin Phenoxide_c Sodium Vanillinate Phenoxide->Phenoxide_c M5HMF Methyl 5-(hydroxymethyl)-2-furoate Electrophile Methyl 5-(chloromethyl)-2-furoate (Electrophile) M5HMF->Electrophile Chlorination SOCl2 SOCl₂ SOCl2->M5HMF Electrophile_c Methyl 5-(chloromethyl)-2-furoate Electrophile->Electrophile_c Product Target Product This compound Phenoxide_c->Product Electrophile_c->Product SN2 Coupling NaCl NaCl (Byproduct) G start Start prep_e Prepare Electrophile (Protocol 1) start->prep_e prep_n Prepare Nucleophile (In-situ, Protocol 2) start->prep_n coupling SN2 Coupling Reaction (Protocol 2) prep_e->coupling prep_n->coupling quench Quench & Precipitate coupling->quench filter Filter & Wash quench->filter recrystallize Recrystallize filter->recrystallize dry Dry Product recrystallize->dry qc QC Analysis (NMR, HPLC) dry->qc end Final Product qc->end

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 5-[(4-formyl-2-methoxyphenoxy)methyl]-2-furoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Methyl 5-[(4-formyl-2-methoxyphenoxy)methyl]-2-furoate. This document is intended for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to address common challenges encountered during this specific Williamson ether synthesis.

I. Reaction Overview and Key Challenges

The synthesis of this compound is achieved through a Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by a phenoxide ion.[1] Specifically, it is the reaction between the sodium salt of vanillin (4-hydroxy-3-methoxybenzaldehyde) and Methyl 5-(chloromethyl)-2-furoate.

While theoretically straightforward, this synthesis is prone to several issues that can affect yield and purity. The primary challenges stem from:

  • Competing Side Reactions: The basic conditions required for the reaction can promote undesirable pathways.[1][2]

  • Reactivity of Starting Materials: The presence of multiple functional groups on the reactants can lead to complex outcomes.

  • Product Purification: Separating the desired product from byproducts and unreacted starting materials can be difficult.

This guide will systematically address these challenges.

Reaction Scheme

Reaction_Scheme cluster_reactants Reactants cluster_conditions Reaction Conditions Vanillin Vanillin (4-hydroxy-3-methoxybenzaldehyde) Product This compound Vanillin->Product Nucleophile Furoate Methyl 5-(chloromethyl)-2-furoate Furoate->Product Electrophile Base Base (e.g., K2CO3, NaH) Base->Vanillin Solvent Solvent (e.g., DMF, Acetonitrile) Solvent->Furoate

Caption: General reaction scheme for the synthesis.

II. Troubleshooting Guide: Common Problems and Solutions

This section is formatted in a question-and-answer style to directly address potential issues you may encounter.

Problem 1: Low or No Product Yield

Question: My reaction has resulted in a very low yield of the desired product, or in some cases, no product at all. What are the likely causes and how can I fix this?

Answer: A low or non-existent yield is a common frustration. The root cause often lies in one of the following areas:

  • Inefficient Deprotonation of Vanillin: The phenolic hydroxyl group of vanillin must be deprotonated to form the nucleophilic phenoxide ion. If the base is not strong enough or is of poor quality, this initial step will fail.

    • Solution: For phenols like vanillin, moderately strong bases like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) are typically sufficient when paired with a polar aprotic solvent.[2] If you suspect incomplete deprotonation, consider using a stronger base like sodium hydride (NaH).[2][3] When using NaH, ensure your solvent is anhydrous, as NaH reacts violently with water.

  • Degradation of Methyl 5-(chloromethyl)-2-furoate: This starting material can be unstable, particularly under harsh basic conditions or elevated temperatures.[4][5][6]

    • Solution: Add the Methyl 5-(chloromethyl)-2-furoate to the reaction mixture after the deprotonation of vanillin is complete. Maintain a moderate reaction temperature (50-80 °C) to avoid decomposition.[2]

  • Incorrect Solvent Choice: The choice of solvent is critical for an SN2 reaction like the Williamson ether synthesis.[2][7]

    • Solution: Use a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile. These solvents effectively solvate the cation of the base, leaving the phenoxide anion more available for nucleophilic attack.[2] Avoid protic solvents like ethanol or water, which can solvate the nucleophile and reduce its reactivity.

Problem 2: Presence of Significant Impurities in the Crude Product

Question: My crude product shows multiple spots on TLC analysis, and the NMR spectrum is complex. What are the likely side reactions, and how can I minimize them?

Answer: The formation of byproducts is a significant challenge. The most common impurities are:

  • C-Alkylation Products: The phenoxide ion is an ambident nucleophile, meaning it can react at the oxygen (O-alkylation, desired) or at the aromatic ring (C-alkylation, undesired).[1][2]

    • Solution: The choice of solvent plays a key role in directing the reaction towards O-alkylation. Polar aprotic solvents like DMF and DMSO favor O-alkylation.[2]

  • Products from Aldol Condensation of Vanillin: The aldehyde group on vanillin can undergo self-condensation or react with other species under basic conditions.

    • Solution: Use a non-nucleophilic base and control the reaction temperature. Adding the electrophile (Methyl 5-(chloromethyl)-2-furoate) promptly after vanillin deprotonation can help minimize this side reaction.

  • Unreacted Starting Materials: Incomplete reaction is a common source of impurities.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls, a slight increase in temperature or the addition of a catalytic amount of sodium iodide (to facilitate an in-situ Finkelstein reaction, converting the chloride to the more reactive iodide) can be beneficial.

Problem 3: Difficulty in Product Purification

Question: I am struggling to isolate the pure product. Column chromatography is not giving good separation, or the product is difficult to crystallize. What are some effective purification strategies?

Answer: Purifying this product can be challenging due to the similar polarities of the product and some byproducts.

  • Column Chromatography Optimization:

    • Solvent System: A gradient elution is often more effective than an isocratic system. Start with a non-polar solvent system (e.g., hexane/ethyl acetate 9:1) and gradually increase the polarity.

    • Silica Gel: Ensure you are using an appropriate amount of silica gel (typically a 40:1 to 100:1 ratio of silica to crude product by weight).

  • Recrystallization:

    • Solvent Screening: Test a variety of solvents and solvent mixtures to find a system where the product is soluble at high temperatures but sparingly soluble at room temperature or below. Common choices include ethanol, isopropanol, or mixtures of ethyl acetate and hexane.

  • Aqueous Work-up: Before attempting chromatography or recrystallization, a thorough aqueous work-up is essential.

    • Wash the organic layer with a dilute base (e.g., 1M NaOH) to remove any unreacted vanillin.

    • Follow with a water wash to remove any remaining base and salts.

    • Finally, a brine wash will help to remove any residual water from the organic layer before drying with an agent like anhydrous sodium sulfate or magnesium sulfate.

III. Frequently Asked Questions (FAQs)

Q1: What is the optimal base for this reaction?

A1: For phenolic substrates like vanillin, weaker bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like acetonitrile or DMF are often sufficient and can help minimize side reactions.[3] If higher reactivity is needed, sodium hydride (NaH) can be used, but with greater caution regarding anhydrous conditions.[2]

Q2: Can I use a different leaving group on the furoate ester?

A2: Yes, while Methyl 5-(chloromethyl)-2-furoate is common, the corresponding bromide or iodide would be more reactive due to the better leaving group ability (I > Br > Cl).[8] A tosylate or mesylate could also be used.[7] However, the chloro- derivative is often more readily available and cost-effective.

Q3: How can I confirm the identity and purity of my final product?

A3: A combination of analytical techniques is recommended:

  • ¹H and ¹³C NMR Spectroscopy: This will confirm the structure of the molecule by showing the characteristic peaks for the aromatic, furan, ester, and aldehyde protons and carbons.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: This can identify the key functional groups, such as the ester carbonyl, aldehyde carbonyl, and ether linkage.

  • Melting Point: A sharp melting point close to the literature value is a good indicator of purity.

Q4: What safety precautions should I take?

A4:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Sodium hydride (NaH) is highly flammable and reacts violently with water. Handle it with extreme care in an inert atmosphere if possible.

  • DMF is a potential reproductive toxin. Avoid inhalation and skin contact.

  • 5-(Chloromethyl)furfural and its derivatives can be irritants and should be handled with care.[5]

IV. Optimized Experimental Protocol

This protocol is a suggested starting point and may require optimization based on your specific laboratory conditions and reagent purity.

Step 1: Deprotonation of Vanillin
  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add vanillin (1.0 eq.) and anhydrous potassium carbonate (1.5 eq.).

  • Add anhydrous DMF (or acetonitrile) to create a stirrable suspension.

  • Stir the mixture at room temperature for 30-60 minutes.

Step 2: Williamson Ether Synthesis
  • In a separate container, dissolve Methyl 5-(chloromethyl)-2-furoate (1.1 eq.) in a minimal amount of anhydrous DMF.

  • Add the Methyl 5-(chloromethyl)-2-furoate solution dropwise to the vanillin suspension at room temperature.

  • Heat the reaction mixture to 60-70 °C and monitor the reaction progress by TLC. The reaction is typically complete within 4-8 hours.

Step 3: Work-up and Purification
  • Cool the reaction mixture to room temperature and pour it into cold water.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers and wash with 1M NaOH (2x), followed by water (2x) and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Troubleshooting Flowchart

Troubleshooting Start Reaction Complete (TLC Analysis) LowYield Low Yield? Start->LowYield Impurities Significant Impurities? LowYield->Impurities No BaseCheck Check Base Strength/Quality (Consider NaH) LowYield->BaseCheck Yes FuroateStability Check Furoate Stability (Lower Temp, Add Later) LowYield->FuroateStability Yes SolventCheck Verify Solvent is Polar Aprotic (DMF, Acetonitrile) LowYield->SolventCheck Yes PurificationIssue Purification Difficulty? Impurities->PurificationIssue No C_Alkylation Minimize C-Alkylation (Use Polar Aprotic Solvent) Impurities->C_Alkylation Yes AldolCondensation Prevent Aldol Condensation (Control Temp, Non-nucleophilic base) Impurities->AldolCondensation Yes IncompleteReaction Drive Reaction to Completion (Increase Temp, Add NaI catalyst) Impurities->IncompleteReaction Yes ColumnOpt Optimize Column Chromatography (Gradient Elution) PurificationIssue->ColumnOpt Yes Recrystallize Attempt Recrystallization (Solvent Screening) PurificationIssue->Recrystallize Yes Workup Improve Aqueous Work-up (Base and Brine Wash) PurificationIssue->Workup Yes Success Pure Product Obtained PurificationIssue->Success No BaseCheck->Start FuroateStability->Start SolventCheck->Start C_Alkylation->Start AldolCondensation->Start IncompleteReaction->Start ColumnOpt->Success Recrystallize->Success Workup->Success

Caption: A flowchart for troubleshooting common synthesis issues.

V. References

  • Wikipedia. (2023). Williamson ether synthesis. Retrieved from [Link]

  • Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]

  • Kumar, R., et al. (2012). A Review on the Vanillin derivatives showing various Biological activities. International Journal of PharmTech Research, 4(1), 266-279.

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

  • Hazelchem. (2020, March 28). Williamson ether synthesis (done wrong). YouTube. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). Retrieved from [Link]

  • ResearchGate. (2019). Vanillin Synthesis from 4-Hydroxybenzaldehyde. Retrieved from [Link]

  • Miao, H. (2023). The Study of 5-(Chloromethyl)furfural-Derived Nucleophiles. eScholarship, University of California.

  • CHM556/557 Organic Chemistry. (2020, November 3). EXPERIMENT 3A: ESTERIFICATION REACTIONS OF VANILLIN (BASIC CONDITION). YouTube. Retrieved from [Link]

  • ResearchGate. (2014). A practical and convenient synthesis of methyl 5-formyl-3-methoxybenzoate. Retrieved from [Link]

  • Google Patents. (2018). CN109096107B - Preparation method of 5-formyl-2-methoxy methyl benzoate. Retrieved from

  • Royal Society of Chemistry. (2024). A comparative study of 5-(chloromethyl)furfural and 5-(hydroxymethyl)furfural. Green Chemistry.

  • Wikipedia. (2023). 5-Chloromethylfurfural. Retrieved from [Link]

  • Park, D., et al. (2022). 5-(Chloromethyl)Furfural as a Potential Source for Continuous Hydrogenation of 5-(Hydroxymethyl)Furfural to 2,5-Bis(Hydroxymethyl)Furan. ChemPlusChem, 87(12), e202200166.

  • Royal Society of Chemistry. (2024). A comparative study of 5-(chloromethyl)furfural and 5-(hydroxymethyl)furfural. Green Chemistry.

  • Google Patents. (2014). CN103570649A - Synthesis method of 5-hydroxyl-4-methyl-2(5H)-furanone. Retrieved from

Sources

Technical Support Center: Synthesis of Methyl 5-[(4-formyl-2-methoxyphenoxy)methyl]-2-furoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 5-[(4-formyl-2-methoxyphenoxy)methyl]-2-furoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and answer frequently asked questions. Our goal is to provide you with the expertise and practical insights needed to achieve successful and reproducible results.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis, offering step-by-step solutions grounded in chemical principles.

Issue 1: Low or No Yield of the Desired Product

Question: I've followed the standard Williamson ether synthesis protocol, reacting vanillin with methyl 5-(chloromethyl)-2-furoate in the presence of a base, but my yield is disappointingly low. What could be the cause and how can I improve it?

Answer: A low yield in this Williamson ether synthesis can stem from several factors, primarily related to the reaction conditions and reagent quality. Let's break down the potential causes and solutions.

Root Cause Analysis & Solutions:

  • Incomplete Deprotonation of Vanillin: The phenolic hydroxyl group of vanillin must be deprotonated to form the more nucleophilic phenoxide ion for the reaction to proceed efficiently.[1]

    • Solution: Ensure you are using a sufficiently strong base to deprotonate the phenol. While weaker bases like potassium carbonate (K₂CO₃) can be used for phenols, stronger bases like sodium hydride (NaH) will ensure complete deprotonation.[2] The choice of base can also influence the reaction rate.

    • Protocol:

      • Dry your solvent (e.g., DMF, acetonitrile) thoroughly before use.

      • Add vanillin to the solvent and then add the base (e.g., 1.1 equivalents of NaH) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

      • Allow the mixture to stir for at least 30 minutes to an hour to ensure complete formation of the phenoxide before adding the methyl 5-(chloromethyl)-2-furoate.

  • Competing Elimination Reaction: The alkyl halide, methyl 5-(chloromethyl)-2-furoate, can undergo an E2 elimination reaction, especially at higher temperatures, leading to the formation of an alkene byproduct instead of the desired ether.[1][2]

    • Solution: Control the reaction temperature. Williamson ether synthesis is often favored at moderate temperatures.

    • Protocol:

      • After forming the phenoxide, add the solution of methyl 5-(chloromethyl)-2-furoate dropwise at a controlled temperature, typically between room temperature and 50-60 °C.[3]

      • Monitor the reaction progress by Thin Layer Chromatography (TLC) to avoid prolonged heating once the starting materials are consumed.

  • Degradation of Reagents or Product: The furan ring is susceptible to degradation under strongly acidic or certain oxidative conditions.[4][5] While this reaction is typically run under basic conditions, improper workup can lead to product loss. Methyl 5-(chloromethyl)-2-furoate can also degrade over time.[6]

    • Solution: Use high-quality, purified reagents. Ensure the methyl 5-(chloromethyl)-2-furoate is fresh or has been stored properly. During the workup, use a mild acidic quench (e.g., saturated ammonium chloride solution) to neutralize the base.

    • Protocol:

      • After the reaction is complete (as determined by TLC), cool the reaction mixture to room temperature.

      • Slowly pour the reaction mixture into a beaker of ice-cold water or a saturated solution of NH₄Cl.

      • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

      • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Issue 2: Presence of Significant Impurities in the Final Product

Question: My final product shows multiple spots on the TLC plate, and the NMR spectrum is complex. What are the likely side products and how can I minimize their formation?

Answer: The formation of impurities is a common challenge. The primary side reactions in this synthesis are C-alkylation of the vanillin ring and reactions involving the aldehyde group.

Potential Side Reactions and Mitigation Strategies:

  • C-Alkylation of the Phenoxide: The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen (O-alkylation) to form the desired ether or at the aromatic ring (C-alkylation), typically at the position ortho to the hydroxyl group.[2][3]

    • Mitigation: The choice of solvent plays a crucial role. Polar aprotic solvents like DMF, DMSO, or acetonitrile favor O-alkylation.[2] These solvents solvate the cation of the phenoxide, leaving the oxygen atom more exposed and nucleophilic.

    • Diagram of O- vs. C-Alkylation:

      G cluster_reactants Reactants cluster_products Potential Products Vanillin_Phenoxide Vanillin Phenoxide O_Alkylation Desired Ether (O-Alkylation) Vanillin_Phenoxide->O_Alkylation O-attack (Favored in polar aprotic solvents) C_Alkylation C-Alkylated Byproduct Vanillin_Phenoxide->C_Alkylation C-attack (ortho position) Furoate_Halide Methyl 5-(chloromethyl)-2-furoate Furoate_Halide->O_Alkylation Furoate_Halide->C_Alkylation

      Caption: O- vs. C-Alkylation Pathways.

  • Aldehyde Group Reactivity: The aldehyde functional group on vanillin can potentially react under certain conditions, although it is generally stable under the basic conditions of a Williamson ether synthesis. However, if strong bases and high temperatures are used for prolonged periods, side reactions like Cannizzaro-type reactions (disproportionation) or aldol condensations could occur, though less likely. More relevant is the potential for acetal formation if an alcohol is used as a solvent.[7][8]

    • Mitigation: Use an aprotic solvent. Avoid using alcohols like ethanol or methanol as the reaction solvent, as the alkoxide can react with the aldehyde to form a hemiacetal or acetal. Stick to recommended solvents like DMF, acetonitrile, or acetone.[1]

  • Furan Ring Opening: While the furan ring is relatively stable, it can undergo ring-opening reactions under harsh acidic conditions.[5] This is more of a concern during the workup.

    • Mitigation: As mentioned before, use a mild quench like saturated ammonium chloride or even just water, and avoid strong acids for workup unless absolutely necessary for purification.

Purification Strategy:

If side products are formed, careful purification is necessary.

  • Column Chromatography: This is the most effective method for separating the desired product from its isomers and other impurities. A silica gel column with a gradient elution system of hexanes and ethyl acetate is typically effective.

  • Recrystallization: If the product is a solid and a suitable solvent system can be found, recrystallization can be an excellent method for purification.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for this reaction?

A1: The optimal temperature is a balance between reaction rate and minimizing side reactions. Generally, the reaction is conducted at a temperature between 50 to 100 °C.[3] It is advisable to start at a lower temperature (e.g., 50 °C) and monitor the reaction by TLC. If the reaction is sluggish, the temperature can be gradually increased.

Q2: Which base is best for this synthesis?

A2: For deprotonating a phenol like vanillin, a moderately strong base is sufficient. Potassium carbonate (K₂CO₃) is a common and cost-effective choice. For a more robust and complete deprotonation, sodium hydride (NaH) is excellent, though it requires more careful handling due to its reactivity with moisture.[2]

Q3: Can I use a different leaving group on the furan moiety?

A3: Yes, while methyl 5-(chloromethyl)-2-furoate is commonly used, other good leaving groups can also be employed. For instance, a bromo- or iodo- derivative (methyl 5-(bromomethyl)-2-furoate or methyl 5-(iodomethyl)-2-furoate) would be more reactive in an Sₙ2 reaction.[9] Tosylates or mesylates are also excellent leaving groups and can be used.[10] The order of reactivity for halides is I > Br > Cl.

Q4: How can I confirm the structure of my final product?

A4: A combination of spectroscopic techniques is essential for structural confirmation:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): This will show characteristic peaks for the protons on the furan ring, the vanillin aromatic ring, the methoxy group, the aldehyde proton, the ester methyl group, and the crucial methylene bridge protons (-O-CH₂-).

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This will confirm the number of unique carbon atoms and their chemical environments.

  • Mass Spectrometry (MS): This will provide the molecular weight of the compound, confirming the correct mass for the desired product.

  • Infrared (IR) Spectroscopy: This will show characteristic absorption bands for the functional groups present, such as the ester carbonyl, the aldehyde carbonyl, and the C-O ether linkages.

Q5: What are the safety precautions I should take during this synthesis?

A5: Standard laboratory safety practices should always be followed.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves.

  • Fume Hood: Conduct the reaction in a well-ventilated fume hood, especially when working with volatile organic solvents and reactive reagents like sodium hydride.

  • Sodium Hydride: NaH is a flammable solid that reacts violently with water. Handle it under an inert atmosphere and quench any excess carefully with a less reactive alcohol like isopropanol before adding water.

  • Solvents: DMF and acetonitrile are toxic. Avoid inhalation and skin contact.

Experimental Workflow Overview

Caption: General workflow for the synthesis.

References

  • ChemTalk. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Wikipedia. (2023, December 1). Williamson ether synthesis. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Furan. Retrieved from [Link]

  • Wikipedia. (2023, December 27). Vanillin. Retrieved from [Link]

  • Galkin, K. I., & Sandulenko, I. V. (2025).
  • Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]

  • Wikipedia. (2023, December 2). Furan. Retrieved from [Link]

  • V.Nimc. (2025, December 4). Williamson Ether Synthesis Explained. Retrieved from [Link]

  • stability of furan ring during bromination. (n.d.). Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • YouTube. (2021, January 13). Iodination of Vanillin [ORGANIC CHEMISTRY]. Retrieved from [Link]

  • Georganics. (n.d.). Methyl 5-(chloromethyl)-2-furoate – preparation and application. Retrieved from [Link]

  • Efficient One-Pot Synthesis of 5-Chloromethylfurfural (CMF) from Carbohydrates in Mild Biphasic Systems. (2013, July 2). PubMed Central. Retrieved from [Link]

  • Scribd. (n.d.). Lab Report Experiment 3 - Esterification Reactions of Vanillin. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, April 29). 21.4: Experiment 65 Reactions. Retrieved from [Link]

Sources

stability and degradation of Methyl 5-[(4-formyl-2-methoxyphenoxy)methyl]-2-furoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Methyl 5-[(4-formyl-2-methoxyphenoxy)methyl]-2-furoate. This document is intended for researchers, scientists, and drug development professionals. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address potential stability and degradation issues you may encounter during your experiments. Our goal is to equip you with the knowledge to anticipate challenges, interpret unexpected results, and ensure the integrity of your work.

Introduction to the Molecule's Chemistry

This compound is a complex organic molecule featuring several key functional groups that dictate its reactivity and stability profile. Understanding the inherent chemical tendencies of these groups is crucial for successful experimentation. The molecule comprises:

  • A Furan Ring: This five-membered aromatic heterocycle is known to be sensitive to strong acids and can undergo ring-opening or polymerization reactions.[1][2]

  • A Methyl Ester (Methyl 2-furoate): This group is susceptible to hydrolysis under both acidic and basic conditions, which would yield methanol and the corresponding carboxylic acid.[3]

  • An Aromatic Aldehyde: Aldehydes are readily oxidized to carboxylic acids, a reaction that can be initiated by atmospheric oxygen (auto-oxidation), particularly in the presence of light.[4][5][6]

  • A Phenolic Ether Linkage: Aryl ethers are generally stable but can be cleaved under harsh acidic conditions.[7]

This guide is structured to help you navigate the challenges presented by this unique combination of functional groups.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure long-term stability, the compound should be stored in a tightly sealed container, protected from light, at a temperature of -20°C. The container should be flushed with an inert gas like argon or nitrogen to minimize exposure to oxygen and moisture. This is crucial for preventing the oxidation of the aldehyde group and hydrolysis of the ester.[8]

Q2: What solvents are suitable for dissolving this compound?

A2: The compound is expected to be soluble in polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetone.[1][9] It may also have good solubility in alcohols like ethanol. While furan-containing compounds can be unstable in acidic conditions, polar aprotic solvents like DMF have been shown to have a stabilizing effect.[1] Water solubility is likely limited.[9] Always use anhydrous solvents to prevent hydrolysis of the ester.

Q3: Is this compound sensitive to light?

A3: Yes, photostability is a significant concern. The aromatic aldehyde functional group is susceptible to photo-oxidation.[10] Additionally, furan rings can be reactive towards light. Therefore, all solutions should be prepared and stored in amber vials or protected from light by wrapping containers in aluminum foil.

Q4: How stable is the compound in acidic or basic solutions?

A4: The compound is expected to be unstable under both strong acidic and basic conditions.

  • Acidic Conditions: The furan ring is susceptible to degradation and polymerization in the presence of strong acids.[2][11] The ester linkage can also undergo acid-catalyzed hydrolysis.

  • Basic Conditions: The methyl ester will readily hydrolyze under basic conditions (saponification). Furthermore, aromatic aldehydes lacking an α-hydrogen can undergo a self-redox reaction known as the Cannizzaro reaction in the presence of a strong base, leading to a mixture of the corresponding alcohol and carboxylic acid.[12]

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments, providing potential causes and actionable solutions.

Observed Problem Potential Cause(s) Recommended Action(s) & Troubleshooting
Appearance of a new, more polar peak in HPLC analysis over time, especially in protic solvents. Ester Hydrolysis: The methyl ester group has likely hydrolyzed to the more polar carboxylic acid (5-[(4-formyl-2-methoxyphenoxy)methyl]-2-furoic acid).1. Analytical Verification: Use LC-MS to confirm if the mass of the new peak corresponds to the hydrolyzed product (loss of 14 Da, CH₂). 2. Prevention: Work under anhydrous conditions. Use aprotic solvents. If aqueous buffers are necessary, perform experiments at low temperatures and for the shortest possible duration. Avoid basic pH.
A new, less polar peak appears in HPLC, and the sample was exposed to air/light. Aldehyde Oxidation: The formyl (aldehyde) group has been oxidized to a carboxylic acid. This increases polarity, so this is less likely to be the primary cause of a less polar peak. A more likely cause is a subsequent reaction or impurity. However, if the starting material is impure, this could be a factor.1. Analytical Verification: Check the mass spectrum for an increase of 16 Da (oxygen atom). Use IR spectroscopy to look for a shift from the aldehyde C=O stretch to a broad O-H stretch of a carboxylic acid. 2. Prevention: Keep samples under an inert atmosphere (argon or nitrogen). Use freshly prepared solutions and protect them from light.
Sample solution turns yellow or brown, and a precipitate or smear is observed. Furan Degradation/Polymerization: Furan rings, especially in the presence of acid traces, can polymerize, leading to colored, insoluble materials.[1][11]1. Solvent Check: Ensure your solvents are free of acidic impurities. Consider using a polar aprotic solvent like DMF, which can stabilize furan derivatives.[1] 2. pH Control: If your experimental conditions allow, maintain a neutral pH. 3. Purification: If degradation occurs, purify the compound immediately before use via flash chromatography.
In a reaction with a strong base (e.g., NaOH, KOH), two new major products are formed. Cannizzaro Reaction & Hydrolysis: The aldehyde has undergone disproportionation into an alcohol and a carboxylic acid.[12] Simultaneously, the ester is likely hydrolyzed.1. Re-evaluate Conditions: If this is an undesired side reaction, avoid the use of strong bases. Consider using weaker, non-nucleophilic bases if a base is required. 2. Product Identification: Characterize the products. You would expect to find the di-acid (from both hydrolysis and oxidation) and the alcohol-acid (from reduction and hydrolysis).

Key Experimental Protocols & Workflows

Protocol 1: Forced Degradation Study

A forced degradation study is essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[13][14][15]

Objective: To identify potential degradation products and pathways for this compound under various stress conditions.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or DMF) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at 60°C.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at room temperature.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Incubate at room temperature, protected from light.

    • Thermal Degradation: Store the solid compound and a solution sample at 80°C.

    • Photolytic Degradation: Expose a solution sample to a calibrated light source (as per ICH Q1B guidelines).

  • Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Preparation: Neutralize the acidic and basic samples before analysis. Dilute all samples to a suitable concentration for analysis.

  • Analysis: Analyze all stressed samples, along with an unstressed control, by a stability-indicating HPLC method (e.g., C18 column with a gradient of water and acetonitrile). Use a photodiode array (PDA) detector to check for peak purity and a mass spectrometer (MS) to identify the masses of degradation products.

Workflow: Investigating Unexpected Degradation

G cluster_0 Problem Identification cluster_1 Hypothesis Generation cluster_2 Analytical Verification cluster_3 Resolution A Unexpected Peak in HPLC or Color Change B1 Hydrolysis? A->B1 Potential Causes B2 Oxidation? A->B2 Potential Causes B3 Furan Ring Opening/ Polymerization? A->B3 Potential Causes C1 LC-MS Analysis (Check Masses) B1->C1 Verify Mass C2 Check Experimental Conditions (pH, Air, Light) B1->C2 Review Setup B2->C1 Verify Mass B2->C2 Review Setup B3->C1 Verify Mass B3->C2 Review Setup C3 NMR of Isolated Impurity C1->C3 If Impurity >1% D Modify Protocol: - Use Anhydrous/Aprotic Solvents - Inert Atmosphere - Light Protection - Adjust pH C2->D C3->D Confirm Structure

Caption: Workflow for troubleshooting unexpected compound degradation.

Potential Degradation Pathways

The following diagram illustrates the primary predicted degradation pathways for this compound based on the known reactivity of its functional groups.

DegradationPathways cluster_products Degradation Products Parent This compound Furan Ester Aldehyde Ether P1 Hydrolysis Product 5-[(4-formyl-2-methoxyphenoxy)methyl]-2-furoic acid Parent->P1 H₂O / H⁺ or OH⁻ P2 Oxidation Product Methyl 5-[(4-carboxy-2-methoxyphenoxy)methyl]-2-furoate Parent->P2 [O] (e.g., Air, H₂O₂) P3 Cannizzaro Products (Strong Base) Carboxylic Acid + Alcohol Parent->P3 Strong Base (e.g., NaOH) P4 Polymerization/Ring Opening (Complex Mixture) Parent->P4 Strong Acid (H⁺)

Caption: Predicted degradation pathways of the target compound.

References

  • Chemical Communications (2024). Chemoselective oxidation of aromatic aldehydes to carboxylic acids: potassium tert-butoxide as an anomalous source of oxygen. Royal Society of Chemistry. Available at: [Link]

  • Journal of Chemical Education. Oxidation of Aromatic Aldehydes Using Oxone. American Chemical Society. Available at: [Link]

  • Chemistry – A European Journal (2025). The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. Wiley-VCH. Available at: [Link]

  • Britannica (2025). Aldehyde - Oxidation, Reduction, Reactions. Available at: [Link]

  • Organic & Biomolecular Chemistry (2012). Aromatic capping surprisingly stabilizes furan moieties in peptides against acidic degradation. Royal Society of Chemistry. Available at: [Link]

  • ResearchGate. Oxidation of aromatic aldehydes to their carboxylic acid a. Available at: [Link]

  • The Journal of Organic Chemistry (2017). Oxidation of Aromatic Aldehydes to Esters: A Sulfate Radical Redox System. American Chemical Society. Available at: [Link]

  • ResearchGate. General scheme of the study of furan stability. Available at: [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Furan. Available at: [Link]

  • National Center for Biotechnology Information. Furfural - Dry Cleaning, Some Chlorinated Solvents and Other Industrial Chemicals. Available at: [Link]

  • International Furan Chemicals BV (2021). FURFURAL Safety Data Sheet. Available at: [Link]

  • Oriental Journal of Chemistry (2023). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Available at: [Link]

  • Eagle Manufacturing. How to Handle and Store Furfural. Available at: [Link]

  • ProQuest. Catalytic Valorization of Methyl 2-Furoate to Diacids or Dicarboxylates. Available at: [Link]

  • ResearchGate. Thermal degradation of 2-furoic acid and furfuryl alcohol as pathways in the formation of furan and 2-methylfuran in food. Available at: [Link]

  • Wikipedia. Phenol. Available at: [Link]

  • BioProcess International. Forced Degradation Studies: Regulatory Considerations and Implementation. Available at: [Link]

  • ResearchGate. Protection of Phenols as t-Butyl Ethers under Mild Conditions. Available at: [Link]

  • ACD/Labs Blog (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Available at: [Link]

  • MedCrave online (2016). Forced Degradation Studies. Available at: [Link]

  • UDSpace. Catalytic valorization of methyl 2-furoate to diacids or dicarboxylates. Available at: [Link]

  • GxP-CC (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. Available at: [Link]

  • Applied and Environmental Microbiology (2011). Microbial degradation of furanic compounds: biochemistry, genetics, and impact. National Institutes of Health. Available at: [Link]

  • PubMed (2020). Thermal degradation of 2-furoic acid and furfuryl alcohol as pathways in the formation of furan and 2-methylfuran in food. National Institutes of Health. Available at: [Link]

  • Journal of Applied Pharmaceutical Science (2011). Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health. Available at: [Link]

  • ResearchGate. Biomass valorization derivatives: Clean esterification of 2-furoic acid using tungstophosphoric acid/zirconia composites as recyclable catalyst. Available at: [Link]

  • CONICET. Clean esterification of 2-furoic acid using tungstophosphoric acid/zirconia composites. Available at: [Link]

  • MDPI (2024). Highly Efficient Hydrogenation of Lignin over Ni-Based Alloy Catalysts. Available at: [Link]

  • Quora (2023). Why is phenol (C6H5OH) acidic in nature while molecules containing -OH group are basic in nature?. Available at: [Link]

  • Chemistry LibreTexts (2023). Acidity of Phenols. Available at: [Link]

  • PubChem. Methyl 2-furoate. National Institutes of Health. Available at: [Link]

  • NIST WebBook. Methyl 2-furoate. National Institute of Standards and Technology. Available at: [Link]

  • Yino Blog (2025). What solvents can dissolve furfural?. Available at: [Link]

  • SciSpace. An overview of the applications of furfural and its derivatives. Available at: [Link]

Sources

Technical Support Center: Scaling Up Methyl 5-[(4-formyl-2-methoxyphenoxy)methyl]-2-furoate Production

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Process Development

Welcome to the technical support guide for the synthesis and scale-up of Methyl 5-[(4-formyl-2-methoxyphenoxy)methyl]-2-furoate. This document is designed for researchers and process chemists to navigate the common challenges encountered when transitioning this process from bench-scale to larger-scale production. We will address frequently asked questions and provide detailed troubleshooting for specific issues that may arise during synthesis.

Synthetic Pathway Overview

The most common and industrially viable route to this compound is the Williamson ether synthesis.[1][2] This reaction involves the nucleophilic substitution of a halide by a phenoxide ion. In this specific synthesis, the key steps are:

  • Deprotonation: The phenolic hydroxyl group of vanillin (4-hydroxy-3-methoxybenzaldehyde) is deprotonated using a suitable base to form the corresponding sodium or potassium phenoxide. This step is critical as it generates the active nucleophile.

  • Nucleophilic Substitution (SN2): The vanillinate phenoxide then attacks the primary electrophilic carbon of Methyl 5-(chloromethyl)-2-furoate, displacing the chloride leaving group to form the desired ether linkage.[3][4]

The overall reaction is illustrated below:

G cluster_0 Reactant Preparation cluster_1 Second Reactant cluster_2 Reaction & Product Formation Vanillin Vanillin (4-hydroxy-3-methoxybenzaldehyde) Base Base (e.g., K₂CO₃, NaH) Vanillin->Base + Phenoxide Potassium Vanillinate (Nucleophile) Base->Phenoxide Deprotonation in polar aprotic solvent Reaction Williamson Ether Synthesis (SN2 Reaction) Phenoxide->Reaction Furoate Methyl 5-(chloromethyl)-2-furoate (Electrophile) Furoate->Reaction Product This compound Reaction->Product Formation of ether bond G Start Low Yield or Side Products Incomplete Incomplete Reaction? Start->Incomplete SideProd Side Products Present? Incomplete->SideProd No Base Check Base: - Stoichiometry (1.1-1.5 eq) - Quality (fresh K₂CO₃) - Allow time for salt formation Incomplete->Base Yes Temp Check Temperature: - Too high? (>90°C) - Leads to furan degradation - Optimize to 60-80°C SideProd->Temp Yes Base2 Base2 SideProd->Base2 Check Base Type: - Using NaH? - May attack other groups - Switch to milder K₂CO₃ Purity Purity SideProd->Purity Check Reactant Purity: - Degraded Furoate? - Impure Vanillin? - Re-analyze or re-purify

Caption: Troubleshooting logic for low yield and impurity formation.

Problem 3: Product Purification and Isolation Challenges

  • Potential Cause 1: Product Oiling Out During Crystallization. The target molecule may have a melting point that makes it difficult to crystallize from common solvents, often precipitating as an oil.

    • Solution: A multi-solvent system is often required. A good starting point is an Isopropanol/Water or Ethanol/Water mixture. Dissolve the crude product in the alcohol at an elevated temperature and then slowly add water anti-solvent until turbidity is observed. Cool the mixture slowly, potentially with seeding, to promote crystal growth over oiling.

  • Potential Cause 2: Product Contaminated with Dark, Tarry Material. This indicates degradation of the furan moiety during the reaction or work-up.

    • Solution: Before crystallization, perform a work-up that includes a wash with a mild reducing agent solution (e.g., 5% sodium bisulfite) to remove some colored impurities. A charcoal treatment or filtration through a short plug of silica gel can also be effective at removing polymeric color bodies before final crystallization.

Experimental Protocols

Protocol 1: Synthesis using Potassium Carbonate (Recommended for Scale-Up)

  • Reactor Setup: Charge a clean, dry, jacketed glass reactor with Vanillin (1.0 eq) and anhydrous potassium carbonate (1.3 eq).

  • Solvent Addition: Add anhydrous DMF (5-10 volumes relative to vanillin).

  • Inerting: Purge the reactor with nitrogen for 15-20 minutes.

  • Phenoxide Formation: Heat the slurry to 60-65 °C with stirring. Maintain at this temperature for 1-2 hours to ensure complete formation of the potassium vanillinate.

  • Electrophile Addition: Prepare a solution of Methyl 5-(chloromethyl)-2-furoate (1.05 eq) in a minimal amount of anhydrous DMF. Add this solution dropwise to the reactor over 30-60 minutes, maintaining the internal temperature below 75 °C.

  • Reaction: After the addition is complete, maintain the reaction mixture at 70-75 °C. Monitor the reaction progress by HPLC until the vanillin is consumed (<1% remaining). Typical reaction time is 4-8 hours.

  • Quench and Work-up: Cool the reactor to 20-25 °C. Slowly add water (10 volumes) to the reaction mixture to precipitate the crude product and dissolve inorganic salts. Stir for 1 hour.

  • Isolation: Filter the solid product and wash the cake thoroughly with deionized water until the filtrate is neutral. Wash again with a cold 1:1 mixture of isopropanol and water.

  • Drying: Dry the crude product in a vacuum oven at 50-60 °C until constant weight is achieved.

Protocol 2: Recrystallization for High Purity Product

  • Dissolution: Charge the crude product to a clean reactor and add isopropanol (IPA, ~4 volumes). Heat to 70-75 °C until a clear solution is obtained.

  • Decolorization (Optional): If the solution is highly colored, add activated carbon (1-2% w/w) and stir for 30 minutes. Filter the hot solution through a celite pad to remove the carbon.

  • Crystallization: Slowly add deionized water (~2 volumes) to the hot IPA solution until a faint cloudiness persists.

  • Cooling: Cool the mixture slowly to 0-5 °C over 4-6 hours. Hold at this temperature for at least 2 hours to maximize crystal formation.

  • Isolation and Drying: Filter the purified product, wash with cold 2:1 IPA/water, and dry under vacuum at 50-60 °C.

Data Summary Table

ParameterBench Scale (NaH Base)Pilot Scale (K₂CO₃ Base)Rationale for Change
Base Sodium Hydride (NaH)Potassium Carbonate (K₂CO₃)Improved safety profile, reduced side reactions. [5]
Solvent Anhydrous THF/DMFAnhydrous DMFHigher boiling point allows for better temperature control.
Temperature 25 °C to 65 °C70-75 °COptimized for faster kinetics with the milder base.
Typical Yield 75-85%88-95%Cleaner reaction profile, less degradation.
Typical Purity 95-98% (after column)>99.5% (after recrystallization)Avoids chromatography, which is difficult to scale.
Cycle Time 12-16 hours8-10 hoursFaster reaction and simpler work-up.

References

  • Technical Support Center: Furan Synthesis Scale-Up. Benchchem.
  • Production of 5-(chloromethyl)furan-2-carbonyl chloride and furan-2,5-dicarbonyl chloride from biomass-derived 5-(chloromethyl)furfural (CMF). Green Chemistry, RSC Publishing.
  • The Study of 5-(Chloromethyl)furfural-Derived Nucleophiles. eScholarship.org.
  • Production of 5-(chloromethyl)furan-2-carbonyl chloride and furan-2,5-dicarbonyl chloride from biomass-derived 5-(chloromethyl)furfural (CMF) | Request PDF.
  • Alcohol to Ether using Williamson synthesis (O-Alkyl
  • Preparation of acid chlorides from 5-(chloromethyl) furfural.
  • Production of 5-(chloromethyl)furan-2-carbonyl chloride and furan-2,5-dicarbonyl chloride from biomass-derived 5-(chloromethyl)furfural (CMF). Green Chemistry, RSC Publishing.
  • Industrial production, application, microbial biosynthesis and degradation of furanic compound, hydroxymethylfurfural (HMF). PMC, NIH.
  • Williamson Ether Synthesis. Chemistry LibreTexts.
  • Williamson Ether Synthesis. Chemistry Steps.
  • Volatility and thermodynamic stability of vanillin | Request PDF.
  • Williamson Ether Synthesis. Organic Chemistry Tutor.
  • Furan derivative industrial production process.
  • Williamson Ether Synthesis reaction. BYJU'S.
  • Catalytic Production and Upgrading of Furfural: A Pl
  • Novel Catalytic Strategies for the Synthesis of Furans and Their Deriv
  • The Role of Furan (CAS 110-00-9) in Synthesizing Key Industrial Chemicals.
  • Stability and Extraction of Vanillin and Coumarin under Subcritical W
  • Development of Sustainable Catalytic Pathways for Furan Deriv
  • Current Situation of the Challenging Scale‐Up Development of Hydroxymethylfurfural Production.
  • Heterogeneous acid-catalysts for the production of furan-derived compounds (furfural and hydroxymethylfurfural) from renewable carbohydrates: A review | Request PDF.
  • Synthesis and Evaluation of Vanillin Derivatives as Antimicrobial Agents. PMC, NIH.
  • Vanillin Stability Insights | PDF | Vanilla | Solubility. Scribd.
  • The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. ChemSusChem.
  • Vanillin. Wikipedia.

Sources

Technical Support Center: Purity Enhancement of Methyl 5-[(4-formyl-2-methoxyphenoxy)methyl]-2-furoate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth troubleshooting advice and detailed protocols for researchers, chemists, and drug development professionals working on the synthesis and purification of Methyl 5-[(4-formyl-2-methoxyphenoxy)methyl]-2-furoate. Our focus is to move beyond simple procedural steps to explain the underlying chemical principles, enabling you to diagnose and resolve purity challenges effectively.

Section 1: Understanding the Impurity Profile

The target molecule, this compound, is typically synthesized via a Williamson ether synthesis. This involves the reaction of a vanillin derivative (4-formyl-2-methoxyphenol) with a reactive methyl furoate species, such as Methyl 5-(chloromethyl)-2-furoate. Understanding this synthetic route is critical to anticipating potential impurities.

The most common side reaction in a Williamson ether synthesis is the E2 elimination of the alkyl halide, which is promoted by the basicity of the alkoxide.[1] This reaction is particularly problematic with secondary and tertiary alkyl halides.[2][3]

Commonly Encountered Impurities:

  • Unreacted Starting Materials: Residual vanillin and Methyl 5-(halomethyl)-2-furoate.

  • Base-Related Byproducts: If a strong base like sodium hydroxide is used in a solvent like acetone, aldol condensation side reactions can occur.[4]

  • C-Alkylation Products: Phenoxide ions are ambident nucleophiles, meaning they can react at the oxygen (O-alkylation, desired) or the aromatic ring (C-alkylation, impurity).[1]

  • Degradation Products: Oxidation of the sensitive aldehyde group to a carboxylic acid or hydrolysis of the methyl ester.

Section 2: Troubleshooting Guide for Purification

This section addresses specific experimental issues in a question-and-answer format.

Q1: My crude product is a sticky, yellowish oil, but the literature reports a solid. What is the likely cause?

A1: This is a classic sign of significant impurities, most likely unreacted starting materials or residual solvent. Unreacted Methyl 5-(chloromethyl)-2-furoate can be oily, and its presence, along with other impurities, can suppress the crystallization of your target compound, resulting in an oil or a low-melting solid.

Troubleshooting Steps:

  • Confirm Identity: First, confirm the presence of the desired product using ¹H NMR or LC-MS.

  • Analyze by TLC/HPLC: Run a thin-layer chromatogram (TLC) or a high-performance liquid chromatography (HPLC) analysis of your crude material alongside your starting materials. This will quickly reveal if unreacted precursors are the main issue.

  • Actionable Advice:

    • Aqueous Wash: If residual vanillin is present (it is phenolic and thus acidic), perform a liquid-liquid extraction. Dissolve your crude product in a water-immiscible solvent like ethyl acetate and wash with a mild aqueous base (e.g., 5% NaHCO₃ solution). This will deprotonate and extract the vanillin into the aqueous layer.

    • Solvent Removal: Ensure all reaction solvents (e.g., DMF, DMSO) have been thoroughly removed under high vacuum, as they can hinder crystallization.

Q2: My ¹H NMR spectrum shows the correct product peaks, but the integration values are off, and there are unidentifiable aromatic peaks. What could these be?

A2: This scenario often points to the presence of regioisomers or C-alkylation byproducts. During the Williamson ether synthesis, the phenoxide can attack the alkyl halide not only via the oxygen atom but also through the carbon atoms of the aromatic ring (usually at the ortho or para positions), leading to C-alkylated isomers.[1] These isomers have very similar molecular weights and polarities, making them difficult to separate.

Troubleshooting Steps:

  • Optimize Reaction Conditions: To favor the desired O-alkylation, the choice of solvent is critical. Polar aprotic solvents like DMF or acetonitrile are known to promote O-alkylation.[1] Lowering the reaction temperature can also increase selectivity, as C-alkylation often has a higher activation energy.

  • Advanced Purification: Simple recrystallization may not be sufficient to separate these isomers. High-performance column chromatography with a shallow solvent gradient is the recommended method.

Q3: I am attempting to purify my product by column chromatography, but I am getting poor separation and significant peak tailing. What can I do?

A3: Poor separation and peak tailing on a silica gel column are common when purifying polar furan derivatives, especially those containing carbonyl and ether functionalities.[5] This is often due to strong interactions between your compound and the acidic silanol groups on the silica surface.

Troubleshooting Steps & Optimization:

ParameterRecommended ActionRationale
Solvent System Start with a non-polar eluent (e.g., Hexane/Ethyl Acetate). Gradually increase the polarity. If separation is still poor, switch to a Dichloromethane/Methanol system.[5]A gradual increase in polarity allows for finer resolution between compounds of similar polarity. Methanol is a strong hydrogen bond donor and acceptor, which can disrupt the strong interactions between your compound and the silica.
Additive Add a small amount (0.1-0.5%) of acetic acid or triethylamine to your mobile phase.Acetic acid can protonate basic sites on your compound, reducing tailing. Conversely, triethylamine can occupy the acidic silanol sites on the silica, preventing your compound from sticking. Choose based on the isoelectric point of your main impurity.
Sample Loading Use the "dry loading" technique. Dissolve your crude product in a minimal amount of a strong solvent (e.g., DCM), add a small amount of silica gel, and evaporate the solvent to get a dry powder. Load this powder onto your column.Wet loading with a strong solvent can cause the sample to spread into a wide band at the top of the column, leading to poor resolution. Dry loading ensures a very narrow starting band.

Section 3: Detailed Purification Protocols

Protocol 1: Optimized Recrystallization

Recrystallization is a powerful technique for removing small amounts of impurities, especially if your crude product is already semi-crystalline. The key is selecting the right solvent system.

Step-by-Step Methodology:

  • Solvent Screening: In small test tubes, test the solubility of ~10-20 mg of your crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, toluene, and mixtures like ethyl acetate/hexane). The ideal solvent or solvent pair will dissolve your product completely when hot but poorly when cold.[6][7] Aromatic compounds often recrystallize well from alcohols like ethanol.[7]

  • Dissolution: In an appropriately sized Erlenmeyer flask, add the crude solid and the chosen solvent. Heat the mixture on a hot plate with stirring, adding the minimum amount of hot solvent required to fully dissolve the solid.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated carbon and heat for a few more minutes.

  • Hot Filtration (Optional): If activated carbon was used or if insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[7] Once at room temperature, you can place the flask in an ice bath to maximize crystal yield.

  • Isolation and Drying: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel). Wash the crystals with a small amount of ice-cold solvent. Dry the purified crystals under vacuum.

Protocol 2: High-Resolution Flash Column Chromatography

This is the method of choice for separating complex mixtures or removing closely related impurities.

Step-by-Step Methodology:

  • TLC Analysis: Determine the optimal eluent system using TLC. Spot your crude mixture on a TLC plate and develop it in various solvent systems (e.g., different ratios of hexane/ethyl acetate). The ideal system will show good separation between your product spot (Rf value of ~0.3-0.4) and the impurity spots.

  • Column Packing: Securely clamp a glass column in a vertical position. Pack the column with silica gel using the chosen eluent system (slurry method). Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Prepare your sample for dry loading as described in Q3 of the troubleshooting guide. Carefully add the dried sample-silica mixture to the top of the packed column, creating a thin, uniform layer.

  • Elution: Begin eluting the column with your chosen solvent system, collecting fractions in test tubes. Monitor the separation by TLC analysis of the collected fractions.

  • Combine and Concentrate: Combine the fractions that contain your pure product. Remove the solvent using a rotary evaporator to yield the purified this compound.

Section 4: Visualization of Purification Workflow

The following diagram outlines a logical workflow for tackling the purification of your crude product.

PurificationWorkflow start Crude Product Analysis (TLC, ¹H NMR, LC-MS) impurity_check Identify Impurity Profile start->impurity_check vanillin_check Residual Vanillin? impurity_check->vanillin_check Major Impurity Type? isomer_check Isomers or Close Byproducts? vanillin_check->isomer_check No base_wash Perform Aqueous Base Wash (e.g., NaHCO₃) vanillin_check->base_wash Yes oily_check Product Oily / Non-Crystalline? isomer_check->oily_check No column_chrom High-Resolution Column Chromatography isomer_check->column_chrom Yes oily_check->column_chrom Yes recrystallize Attempt Recrystallization oily_check->recrystallize No re_analyze1 Re-analyze Purity base_wash->re_analyze1 re_analyze1->isomer_check Purity <98% end_product Pure Product (Verify by Analysis) re_analyze1->end_product Purity >98% column_chrom->end_product recrystallize->end_product

Caption: Decision workflow for purifying this compound.

Section 5: Frequently Asked Questions (FAQs)

Q: What are the best analytical methods to confirm the purity of the final product? A: A combination of techniques is recommended for comprehensive purity assessment.

  • HPLC: High-Performance Liquid Chromatography is excellent for quantifying purity and detecting non-volatile impurities. A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient is a common starting point for furan derivatives.[8]

  • ¹H NMR & ¹³C NMR: Nuclear Magnetic Resonance spectroscopy confirms the chemical structure and can detect impurities with different proton/carbon environments.

  • GC-MS: Gas Chromatography-Mass Spectrometry can be used if the compound is sufficiently volatile and thermally stable, helping to identify low-molecular-weight impurities.[9]

  • Melting Point: A sharp melting point close to the literature value is a good indicator of high purity.

Q: How should I store the purified this compound to prevent degradation? A: The aldehyde functional group is susceptible to oxidation, which can lead to the formation of the corresponding carboxylic acid impurity. Therefore, for long-term storage, it is best to keep the compound in a tightly sealed container, under an inert atmosphere (e.g., nitrogen or argon), protected from light, and refrigerated.

Q: Can this compound be purified by distillation? A: Due to its relatively high molecular weight and the presence of multiple functional groups, this compound likely has a very high boiling point and may be thermally unstable. Purification by distillation is generally not recommended as it could lead to decomposition.[10] Chromatographic and recrystallization methods are far superior for thermally sensitive furan derivatives.[11]

References

  • Chromatography method for the purification of furfural derivatives. (n.d.). Google Patents.
  • Purification of aromatic polycarboxylic acids by recrystallization. (n.d.). Google Patents.
  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved January 15, 2026, from [Link]

  • Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? (2014, August 4). Reddit. Retrieved January 15, 2026, from [Link]

  • Williamson ether synthesis (done wrong). (2020, March 28). YouTube. Retrieved January 15, 2026, from [Link]

  • METHOD AND APPARATUS FOR PURIFYING A FURAN DERIVATIVE. (n.d.). European Patent Office - EP 4032881 A1 - Googleapis.com. Retrieved January 15, 2026, from [Link]

  • HPLC Method for Substituted Furans Separation on Newcrom R1 column. (n.d.). SIELC Technologies. Retrieved January 15, 2026, from [Link]

  • Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. (n.d.). National Institutes of Health. Retrieved January 15, 2026, from [Link]

  • Important Chemistry Tips-Solvents choose for recrystallization-Part4. (2022, July 8). YouTube. Retrieved January 15, 2026, from [Link]

  • Analytical Methods. (2025, August 28). OPUS. Retrieved January 15, 2026, from [Link]

  • Synthesis, Distillation, & Recrystallization. (2024, August 2). LabXchange. Retrieved January 15, 2026, from [Link]

  • What Are The Limitations Of Williamson Ether Synthesis?. (2025, April 4). Chemistry For Everyone. Retrieved January 15, 2026, from [Link]

  • Preparation method of 5-formyl-2-methoxy methyl benzoate. (n.d.). Google Patents.
  • The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry. Retrieved January 15, 2026, from [Link]

  • Williamson ether synthesis. (n.d.). Wikipedia. Retrieved January 15, 2026, from [Link]

Sources

Validation & Comparative

comparative analysis of Methyl 5-[(4-formyl-2-methoxyphenoxy)methyl]-2-furoate synthesis routes.

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the efficient synthesis of novel molecular scaffolds is paramount. Methyl 5-[(4-formyl-2-methoxyphenoxy)methyl]-2-furoate, a compound integrating the versatile vanillin and furan-2-carboxylate moieties, presents a target of interest for constructing more complex bioactive molecules. This guide provides an in-depth comparative analysis of the most practical synthetic routes to this compound, focusing on the underlying chemical principles, experimental robustness, and overall efficiency.

The retrosynthetic analysis of the target molecule points to a convergent strategy, hinging on the formation of an ether linkage between two key precursors: vanillin (4-hydroxy-3-methoxybenzaldehyde) and a suitably functionalized methyl 5-(hydroxymethyl)-2-furoate derivative. The choice of activating the hydroxymethyl group on the furan ring is the critical determinant of the synthetic route's efficiency and practicality. Herein, we compare two primary pathways: activation via a chlorination reaction and activation via tosylation, both culminating in a Williamson ether synthesis.

At a Glance: Synthetic Route Comparison

ParameterRoute 1: Chlorination PathwayRoute 2: Tosylation Pathway
Key Intermediate Methyl 5-(chloromethyl)-2-furoateMethyl 5-(tosyloxymethyl)-2-furoate
Reagent for Activation Thionyl chloride (SOCl₂) or similarp-Toluenesulfonyl chloride (TsCl)
Overall Yield (Estimated) 60-70%70-80%
Key Advantages Utilizes common and inexpensive chlorinating agents.Milder reaction conditions for the activation step; tosylate is an excellent leaving group, often leading to higher yields in the subsequent Sₙ2 reaction.
Key Challenges Chlorinating agents can be harsh and may require careful handling and neutralization. The chloromethyl intermediate can be lachrymatory and less stable than the tosylate.TsCl can be more expensive than SOCl₂. Purification of the tosylated intermediate is crucial to remove unreacted TsCl and pyridine.

Route 1: The Chlorination Pathway

This route is a classic and robust method that relies on the conversion of the primary alcohol on the furan precursor to an alkyl chloride. This transformation creates a reactive electrophile for the subsequent nucleophilic attack by the phenoxide of vanillin. The Sₙ2 mechanism of the Williamson ether synthesis is favored by primary alkyl halides, making this a theoretically sound approach.[1][2][3]

Logical Workflow for Route 1

A 5-(Hydroxymethyl)-2-furoic Acid B Methyl 5-(hydroxymethyl)-2-furoate A->B  Esterification (MeOH, H⁺) C Methyl 5-(chloromethyl)-2-furoate B->C  Chlorination (SOCl₂) E Target Molecule C->E  Williamson Ether Synthesis D Vanillin D->E  (K₂CO₃, Acetone)

Caption: Synthetic workflow for the Chlorination Pathway (Route 1).

Experimental Protocols for Route 1

Step 1: Esterification of 5-(Hydroxymethyl)-2-furoic Acid

The initial step involves the protection of the carboxylic acid as a methyl ester to prevent unwanted side reactions. A standard Fischer esterification is efficient for this purpose.

  • Suspend 5-(hydroxymethyl)-2-furoic acid (1.0 eq) in methanol (approx. 0.2 M concentration).

  • Add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 mol%).

  • Heat the mixture to reflux for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and neutralize the acid with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Methyl 5-(hydroxymethyl)-2-furoate, which can often be used in the next step without further purification.

Step 2: Chlorination of Methyl 5-(hydroxymethyl)-2-furoate

This crucial activation step converts the hydroxyl group into a good leaving group (chloride). Thionyl chloride is a common and effective reagent for this transformation.

  • Dissolve Methyl 5-(hydroxymethyl)-2-furoate (1.0 eq) in a dry, inert solvent such as dichloromethane (DCM) or chloroform under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add thionyl chloride (1.1-1.2 eq) dropwise to the stirred solution. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC indicates the consumption of the starting material.

  • Carefully quench the reaction by pouring it over crushed ice.

  • Separate the organic layer, wash with cold water and saturated sodium bicarbonate solution, dry over anhydrous magnesium sulfate, and concentrate in vacuo to obtain Methyl 5-(chloromethyl)-2-furoate.[4]

Variant: Direct Chloromethylation An alternative, more atom-economical approach is the direct chloromethylation of commercially available methyl 2-furoate using paraformaldehyde and hydrogen chloride in the presence of a Lewis acid like zinc chloride.[4] This bypasses the need for starting with 5-(hydroxymethyl)-2-furoic acid.

Step 3: Williamson Ether Synthesis

The final step involves the coupling of the two key fragments. The phenolic hydroxyl group of vanillin is deprotonated by a mild base to form a nucleophilic phenoxide, which then displaces the chloride from the furan derivative.

  • In a round-bottom flask, combine vanillin (1.0 eq), Methyl 5-(chloromethyl)-2-furoate (1.0-1.1 eq), and a suitable base such as potassium carbonate (K₂CO₃, 1.5-2.0 eq) or cesium carbonate (Cs₂CO₃) for higher reactivity.

  • Add a polar aprotic solvent like acetone, acetonitrile, or DMF. Acetone is often a good starting choice due to its ease of removal.

  • Heat the mixture to reflux (for acetone, ~56 °C) and stir vigorously for 8-16 hours. Monitor the reaction progress by TLC.

  • After cooling, filter off the inorganic salts and wash the filter cake with the solvent.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel or recrystallization to yield the final product, this compound.

Route 2: The Tosylation Pathway

This route offers a milder alternative for activating the hydroxymethyl group. p-Toluenesulfonyl chloride (TsCl) reacts with the alcohol in the presence of a base (typically pyridine) to form a tosylate. The tosylate anion is an exceptionally stable leaving group due to resonance delocalization, which often leads to cleaner and higher-yielding Sₙ2 reactions compared to the corresponding alkyl halides.[2]

Logical Workflow for Route 2

A Methyl 5-(hydroxymethyl)-2-furoate B Methyl 5-(tosyloxymethyl)-2-furoate A->B  Tosylation (TsCl, Pyridine) D Target Molecule B->D  Williamson Ether Synthesis C Vanillin C->D  (K₂CO₃, DMF)

Caption: Synthetic workflow for the Tosylation Pathway (Route 2).

Experimental Protocols for Route 2

Step 1: Esterification of 5-(Hydroxymethyl)-2-furoic Acid

This step is identical to Step 1 in Route 1.

Step 2: Tosylation of Methyl 5-(hydroxymethyl)-2-furoate

This step replaces chlorination with the formation of a sulfonate ester. Pyridine acts as both the solvent and the base to neutralize the HCl byproduct.

  • Dissolve Methyl 5-(hydroxymethyl)-2-furoate (1.0 eq) in anhydrous pyridine under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Add p-toluenesulfonyl chloride (TsCl, 1.1-1.2 eq) portion-wise, ensuring the temperature remains below 5 °C.

  • Stir the reaction at 0 °C for 4-6 hours, or let it stand at a low temperature (e.g., 4 °C) overnight.

  • Pour the reaction mixture into ice-cold water to precipitate the product and dissolve the pyridinium hydrochloride salt.

  • Extract the product with a suitable solvent like ethyl acetate or DCM.

  • Wash the organic layer sequentially with cold dilute HCl (to remove pyridine), water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate to yield Methyl 5-(tosyloxymethyl)-2-furoate. This intermediate may require chromatographic purification.

Step 3: Williamson Ether Synthesis

The procedure is analogous to that in Route 1, with the tosylate intermediate replacing the chloride. Due to the higher reactivity of the tosylate, the reaction may proceed under milder conditions or for a shorter duration.

  • Combine vanillin (1.0 eq), Methyl 5-(tosyloxymethyl)-2-furoate (1.0 eq), and potassium carbonate (1.5 eq) in DMF.

  • Heat the mixture to 60-80 °C and stir for 4-8 hours, monitoring by TLC.

  • Workup and purification are performed as described in Route 1, Step 3.

Comparative Analysis and Conclusion

Both synthetic routes represent viable and effective strategies for the synthesis of this compound.

  • Route 1 (Chlorination) is often the go-to method due to the low cost and ready availability of chlorinating agents like thionyl chloride. However, the generation of HCl and the handling of the corrosive reagent require careful experimental setup. The direct chloromethylation of methyl 2-furoate is an attractive modification for scalability, as it reduces the step count.

  • Route 2 (Tosylation) is generally considered a milder and often higher-yielding alternative. The tosylate intermediate is typically more stable than its chloro counterpart, and its enhanced reactivity as an electrophile can lead to cleaner Sₙ2 reactions with fewer elimination byproducts.[2] The primary drawbacks are the higher cost of TsCl and the need to meticulously remove the pyridine solvent during workup.

The ultimate choice between these routes will depend on the specific constraints of the laboratory or production facility, including budget, available equipment, and the desired scale of the synthesis. For exploratory, small-scale synthesis where yield and purity are paramount, the tosylation route may be preferable. For larger-scale production where cost is a significant driver, the chlorination pathway, particularly via direct chloromethylation, is likely the more economical choice.

References

  • Georganics. Methyl 5-(chloromethyl)-2-furoate – preparation and application. Available from: [Link]

  • Chemistry Steps. Williamson Ether Synthesis. Available from: [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. 2014. Available from: [Link]

  • Lumen Learning. 9.5. Williamson ether synthesis. In: Organic Chemistry 1: An open textbook. Available from: [Link]

  • Oriental Journal of Chemistry. Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. 2019;35(2). Available from: [Link]

  • ResearchGate. Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. 2019. Available from: [Link]

  • Wikipedia. Williamson ether synthesis. Available from: [Link]

  • ResearchGate. Solvent-Free Williamson Synthesis: An Efficient, Simple, and Convenient Method for Chemoselective Etherification of Phenols and Bisphenols. 2007. Available from: [Link]

Sources

Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Correlation of Methyl 5-[(4-formyl-2-methoxyphenoxy)methyl]-2-furoate as a Novel Antioxidant

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for evaluating the antioxidant potential of the novel compound, Methyl 5-[(4-formyl-2-methoxyphenoxy)methyl]-2-furoate (hereafter referred to as M2F). As a compound with a structure suggesting potential bioactivity, a rigorous, multi-level assessment is crucial to validate its efficacy. We will navigate from initial chemical reactivity to cellular protection and finally to systemic effects in a preclinical model.

The core objective of this guide is not merely to present data, but to establish a robust In Vitro-In Vivo Correlation (IVIVC) . An IVIVC is a predictive mathematical model that describes the relationship between a compound's in vitro properties and its in vivo response.[1][2] Establishing such a correlation is a cornerstone of modern drug development, as it can streamline formulation optimization, support regulatory decisions, and reduce the necessity for extensive clinical bioequivalence studies.[3][4]

Herein, we present a hypothetical, yet scientifically grounded, evaluation of M2F, comparing its performance against established benchmarks and detailing the methodologies required to build a compelling IVIVC profile.

Part 1: In Vitro Characterization - Gauging Direct Antioxidant Capacity

The initial step is to determine if M2F can directly neutralize free radicals and protect cells from oxidative damage. To achieve a comprehensive profile, we employ both a chemical assay and a more biologically relevant cell-based model.

A. DPPH Radical Scavenging Assay: A Measure of Chemical Reactivity

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a rapid and sensitive method to evaluate the free-radical scavenging ability of a compound.[5] The principle lies in the quenching of the stable DPPH radical, which is visually observed as a color change from violet to yellow. The degree of color change is proportional to the antioxidant's efficacy.[6]

  • Preparation of Reagents:

    • Prepare a 0.1 mM solution of DPPH in methanol.

    • Dissolve M2F and a reference standard (Ascorbic Acid) in methanol to create stock solutions (1 mg/mL).

    • Perform serial dilutions of M2F and Ascorbic Acid to obtain a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of each sample dilution.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • Use methanol as a blank and a mixture of methanol and DPPH solution as the negative control.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Data Acquisition:

    • Measure the absorbance at 517 nm using a microplate reader.

    • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • Analysis:

    • Plot the % inhibition against the concentration for both M2F and Ascorbic Acid.

    • Determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals) from the dose-response curve.

B. Cellular Antioxidant Activity (CAA) Assay: Assessing Intracellular Efficacy

While chemical assays are useful, they do not account for biological factors like cell uptake, metabolism, and localization.[5] The CAA assay measures the ability of a compound to prevent the oxidation of a fluorescent probe (2',7'-dichlorofluorescin, or DCFH) within cultured cells, providing a more biologically relevant endpoint.

  • Cell Culture:

    • Culture human liver carcinoma (HepG2) cells in appropriate media until they reach 80-90% confluency.

    • Seed the cells into a 96-well black-walled plate and allow them to adhere overnight.

  • Compound Loading:

    • Treat the cells with various concentrations of M2F and Quercetin (as a positive control) for 1 hour.

  • Probe Addition & Oxidative Challenge:

    • Remove the media and wash the cells with PBS.

    • Add 100 µL of 25 µM DCFH-DA solution to each well and incubate for 1 hour.

    • Induce oxidative stress by adding an oxidant like AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride).

  • Data Acquisition:

    • Immediately measure fluorescence using a microplate reader (excitation 485 nm, emission 538 nm) every 5 minutes for 1 hour.

  • Analysis:

    • Calculate the area under the curve (AUC) from the fluorescence kinetics plot.

    • Determine the IC50 value, representing the concentration of the compound that reduces the AUC by 50% compared to the oxidant-only control.

C. Comparative In Vitro Performance

The data gathered allows for a direct comparison of M2F's antioxidant potential against a well-known standard.

Compound DPPH IC50 (µg/mL) CAA IC50 (µg/mL)
M2F (Hypothetical Data) 18.58.2
Ascorbic Acid (Standard) 5.8N/A
Quercetin (Standard) N/A4.5

*Standards are chosen based on the most appropriate assay.

Interpretation: The hypothetical data suggests M2F is a potent radical scavenger, and more importantly, demonstrates significant protective effects within a cellular environment. Its lower IC50 in the CAA assay compared to the DPPH assay indicates good cell permeability and intracellular activity.

In_Vitro_Workflow cluster_DPPH DPPH Chemical Assay cluster_CAA Cellular Antioxidant Activity (CAA) Assay DPPH_Prep Prepare M2F & Ascorbic Acid Dilutions DPPH_Mix Mix with DPPH Solution DPPH_Prep->DPPH_Mix DPPH_Incubate Incubate 30 min in Dark DPPH_Mix->DPPH_Incubate DPPH_Read Read Absorbance @ 517 nm DPPH_Incubate->DPPH_Read DPPH_Calc Calculate % Inhibition & IC50 DPPH_Read->DPPH_Calc Result Comparative In Vitro Activity Profile DPPH_Calc->Result CAA_Seed Seed HepG2 Cells CAA_Treat Treat Cells with M2F & Quercetin CAA_Seed->CAA_Treat CAA_Load Load with DCFH-DA Probe CAA_Treat->CAA_Load CAA_Stress Induce Oxidative Stress (AAPH) CAA_Load->CAA_Stress CAA_Read Measure Fluorescence Kinetics CAA_Stress->CAA_Read CAA_Calc Calculate AUC & IC50 CAA_Read->CAA_Calc CAA_Calc->Result Start Compound M2F Start->DPPH_Prep Start->CAA_Seed

Figure 1: Workflow for In Vitro Antioxidant Assessment.

Part 2: In Vivo Validation - From Cell Culture to a Preclinical Model

Positive in vitro results are promising but must be validated in a complex biological system. An in vivo model allows us to assess the compound's bioavailability, metabolism, and efficacy in protecting tissues from oxidative damage.[7] We select the Carbon Tetrachloride (CCl4)-induced hepatotoxicity model in rats, a classic and well-characterized model of oxidative stress-induced liver injury.[8]

Experimental Protocol: CCl4-Induced Oxidative Stress Model
  • Animal Acclimatization & Grouping:

    • Acclimatize male Wistar rats for one week.

    • Divide animals into four groups (n=8 per group):

      • Group I (Control): Receives vehicle only (e.g., corn oil).

      • Group II (CCl4 Control): Receives CCl4 to induce oxidative stress.

      • Group III (M2F Treatment): Receives M2F daily, plus CCl4 on specified days.

      • Group IV (Standard Treatment): Receives Silymarin (a known hepatoprotective agent) daily, plus CCl4.

  • Dosing Regimen:

    • Administer M2F (e.g., 50 mg/kg, oral gavage) and Silymarin (100 mg/kg) daily for 14 days.

    • On day 7 and day 14, administer CCl4 (1 mL/kg, intraperitoneal injection, 1:1 in corn oil) to Groups II, III, and IV, two hours after the respective treatments.

  • Sample Collection & Processing:

    • On day 15, euthanize the animals and collect blood and liver tissue.

    • Prepare serum for biochemical analysis and liver homogenates for biomarker assessment.

  • Biomarker Analysis:

    • Lipid Peroxidation: Measure Malondialdehyde (MDA) levels in the liver homogenate. An increase in MDA is a primary indicator of oxidative damage to lipids.[8]

    • Antioxidant Enzymes: Measure the activity of Superoxide Dismutase (SOD) and Glutathione Peroxidase (GPx). These are endogenous antioxidant enzymes whose levels are typically depleted during oxidative stress.[8]

Comparative In Vivo Performance

The efficacy of M2F is determined by its ability to reverse the detrimental effects of CCl4.

Group Liver MDA (nmol/mg protein) Liver SOD (U/mg protein) Liver GPx (U/mg protein)
I: Control 1.2 ± 0.215.6 ± 1.825.4 ± 2.1
II: CCl4 Control 4.8 ± 0.57.1 ± 0.911.2 ± 1.5
III: CCl4 + M2F (Hypothetical) 2.1 ± 0.313.2 ± 1.521.8 ± 1.9
IV: CCl4 + Silymarin 1.9 ± 0.414.1 ± 1.623.1 ± 2.0

Interpretation: The hypothetical results demonstrate that M2F significantly attenuates CCl4-induced oxidative stress. It markedly reduces the lipid peroxidation marker (MDA) and restores the activity of key antioxidant enzymes (SOD, GPx) to near-normal levels, with an efficacy comparable to the standard drug, Silymarin.

In_Vivo_Workflow cluster_animal_study 15-Day Rat Study cluster_analysis Biomarker Analysis Acclimate Acclimatize Rats Grouping Group Animals (n=4) Acclimate->Grouping Dosing Daily Dosing (M2F/Silymarin) Grouping->Dosing Induction Induce Stress with CCl4 (Day 7 & 14) Dosing->Induction Sacrifice Euthanize & Collect Samples (Day 15) Induction->Sacrifice Homogenize Prepare Liver Homogenates Sacrifice->Homogenize MDA Measure MDA (Lipid Peroxidation) Homogenize->MDA SOD Measure SOD Activity Homogenize->SOD GPx Measure GPx Activity Homogenize->GPx Result In Vivo Protective Effect Quantified MDA->Result SOD->Result GPx->Result Start In Vitro Efficacy Confirmed Start->Acclimate

Figure 2: Workflow for In Vivo Validation of Antioxidant Activity.

Part 3: Forging the Link - In Vitro-In Vivo Correlation (IVIVC)

The ultimate goal is to establish a predictive link between our simple, rapid in vitro tests and the complex, time-consuming in vivo outcomes.[9] A strong IVIVC allows in vitro dissolution or activity data to serve as a surrogate for in vivo performance, which is invaluable for quality control and future formulation development.[1]

For M2F, we can establish a Level A correlation , which represents the highest level of correlation. This is a point-to-point relationship between the in vitro and in vivo data.[2][9]

Methodology for Establishing IVIVC
  • Generate Data Points: Conduct in vitro assays (e.g., DPPH inhibition) across a wide range of M2F concentrations.

  • Conduct Parallel In Vivo Studies: Administer different doses of M2F in the CCl4 model and measure the corresponding in vivo response (e.g., % reduction in liver MDA levels compared to the CCl4 control).

  • Deconvolution (if necessary): For oral dosage forms, pharmacokinetic modeling is often used to translate plasma concentration data into an in vivo absorption or response rate.[1] For this direct antioxidant effect, we can attempt a direct correlation between the in vitro activity parameter and the in vivo biomarker response.

  • Mathematical Modeling: Plot the in vitro parameter (e.g., % DPPH Inhibition) on the x-axis against the in vivo parameter (% MDA Reduction) on the y-axis.

  • Validation: A linear regression analysis is performed. A correlation coefficient (R²) close to 1 indicates a strong, predictive relationship.

IVIVC_Concept cluster_invitro In Vitro Domain cluster_invivo In Vivo Domain invitro_data Measure Antioxidant Activity (e.g., % DPPH Inhibition) at various concentrations Model Predictive Mathematical Model (Level A Correlation) y = mx + c invitro_data->Model Input invivo_data Measure Biological Response (e.g., % MDA Reduction) at corresponding doses invivo_data->Model Correlates with Model->invivo_data Predicts Conclusion Strong Correlation (R² > 0.9) allows In Vitro data to act as a surrogate for In Vivo performance. Model->Conclusion

Figure 3: Conceptual Diagram of an In Vitro-In Vivo Correlation (IVIVC).

By successfully establishing this correlation, future batch-to-batch quality control of M2F could rely on the simpler DPPH assay, with high confidence that the results reflect the compound's therapeutic potential in vivo. This accelerates development, reduces the reliance on animal testing, and ensures product consistency.

Conclusion

This guide outlines a systematic, multi-stage approach to characterizing a novel antioxidant, M2F. Through a logical progression from chemical assays to cellular models and finally to a preclinical animal study, we can build a robust data package. The hypothetical data presented herein illustrates a compound with significant potential, performing comparably to industry standards.

Crucially, the framework culminates in the establishment of an IVIVC, bridging the gap between laboratory measurements and biological efficacy. This final step transforms disparate data points into a powerful, predictive tool, embodying the principles of modern, efficient, and scientifically rigorous drug development.

References

  • Walsh Medical Media. In Vitro–In Vivo Correlation (IVIVC): A Strategic Tool in Drug Development. Available from: [Link]

  • Ofosu, F. K., et al. (2020). A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods. Molecules, 25(19), 4375. Available from: [Link]

  • Paradigm Communications. (2026). CMC Perspectives of In Vitro / In Vivo Correlation (IVIVC) in Drug Development. Available from: [Link]

  • ResearchGate. (2023). Methods for determining in vitro antioxidant activity: Methodologies for the DPPH, FRAP, and H2O2 assays. Available from: [Link]

  • Pillai, G., & Dahiya, R. (2002). In vitro-In vivo Correlation: Perspectives on Model Development. International Journal of Pharmaceutics, 249(1-2), 1-13. Available from: [Link]

  • Patel, R., et al. (2024). In vivo–In Vitro correlation (IVIVC) in drug development: bridging preclinical and clinical outcomes for regulatory approvals. World Journal of Pharmaceutical Research, 13(4), 1-15. Available from: [Link]

  • Al-Gousous, J., & Langguth, P. (2015). Role of In Vitro–In Vivo Correlations in Drug Development. Dissolution Technologies, 22(3), 6-10. Available from: [Link]

  • Pop, C., et al. (2014). Some in vitro/in vivo chemically-induced experimental models of liver oxidative stress in rats. BioMed Research International, 2014, 706302. Available from: [Link]

  • Da Silva, A. C. R., et al. (2016). In vitro cell-based assays for evaluation of antioxidant potential of plant-derived products. Brazilian Journal of Pharmaceutical Sciences, 52(3). Available from: [Link]

  • National Center for Biotechnology Information. (2014). Some In Vitro/In Vivo Chemically-Induced Experimental Models of Liver Oxidative Stress in Rats. PubMed Central. Available from: [Link]

Sources

benchmarking Methyl 5-[(4-formyl-2-methoxyphenoxy)methyl]-2-furoate against known inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Targeting ATP-Citrate Lyase and the Emergence of a Novel Candidate

In the landscape of metabolic drug discovery, ATP-Citrate Lyase (ACLY) has emerged as a compelling therapeutic target. This cytosolic enzyme occupies a critical nexus between carbohydrate and lipid metabolism, catalyzing the conversion of citrate and Coenzyme A (CoA) into acetyl-CoA and oxaloacetate.[1][2] The acetyl-CoA produced by ACLY is a fundamental building block for the de novo biosynthesis of fatty acids and cholesterol.[2] Consequently, inhibiting ACLY presents a promising strategy for the management of metabolic disorders such as dyslipidemia and has also garnered interest as a potential anti-cancer approach due to the reliance of many tumor cells on its activity for proliferation.[3][4]

This guide introduces a novel compound, Methyl 5-[(4-formyl-2-methoxyphenoxy)methyl]-2-furoate, as a putative inhibitor of ACLY. The rationale for this hypothesis is grounded in chemoinformatic analysis; the furan-2-carboxylate scaffold is a known pharmacophore in other enzyme inhibitors, and derivatives have been identified as novel ACLY inhibitors through virtual screening. The purpose of this document is to provide a comprehensive framework for benchmarking this novel compound against established ACLY inhibitors. We will delve into a comparative analysis of their biochemical potencies, outline a detailed experimental protocol for a head-to-head comparison, and visualize the underlying biological pathway and experimental workflow.

Comparative Analysis of Known ATP-Citrate Lyase Inhibitors

A critical step in evaluating a novel inhibitor is to benchmark its performance against well-characterized compounds. The following table summarizes the key attributes of established ACLY inhibitors, providing a baseline for comparison with this compound.

InhibitorMechanism of ActionIC50/KiKey Characteristics
Bempedoic Acid (ETC-1002) A prodrug that is converted to its active CoA thioester in the liver. It then acts as an inhibitor of ACLY.[5][6][7][8]IC50 = 29 µM (for the active compound)[9][10]Orally available and primarily activated in the liver, which may reduce the risk of muscle-related side effects sometimes associated with statins.[5][6]
SB-204990 A prodrug of the active inhibitor SB-201076.[11]Not explicitly stated in the provided results, but it is a potent inhibitor.Inhibits cholesterol and fatty acid synthesis in a dose-dependent manner in HepG2 cells and has shown efficacy in animal models.[11]
NDI-091143 A potent, allosteric inhibitor that binds to a hydrophobic cavity near the citrate-binding site, inducing conformational changes that disrupt citrate binding.[12][13]IC50 = 2.1 nM (ADP-Glo assay), Ki = 7.0 nM[9][14][15]Exhibits a non-competitive inhibition pattern with respect to ATP and a mixed-type non-competitive pattern with respect to CoA.[1]
BMS-303141 A potent, cell-permeable inhibitor.[14]IC50 = 0.13 µM[14]Has been shown to inhibit lipid synthesis in HepG2 cells and lower plasma triglycerides in a murine model of hyperlipidemia.[9]
(-)-Hydroxycitric Acid A competitive inhibitor with respect to citrate.[14]Ki ≈ 3 µM - 300 µM[16]A naturally occurring compound, but its utility can be limited by low cell permeability.[4]

Experimental Protocol: In Vitro ATP-Citrate Lyase Inhibition Assay

To directly compare the inhibitory potential of this compound against the known inhibitors, a robust and reproducible in vitro assay is essential. The following protocol describes a direct homogeneous assay for ACLY activity, which is well-suited for a 384-well plate format and high-throughput screening.[17][18][19]

Materials:
  • Purified human recombinant ACLY enzyme

  • [14C]-Citrate (radiolabeled substrate)

  • Coenzyme A (CoA)

  • Adenosine triphosphate (ATP)

  • Magnesium chloride (MgCl2)

  • Dithiothreitol (DTT)

  • Tris buffer (pH 8.0)

  • EDTA (for quenching the reaction)

  • MicroScint-O scintillation cocktail

  • 384-well plates

  • Liquid scintillation counter (e.g., TopCount)

  • Test compounds (this compound and known inhibitors) dissolved in a suitable solvent (e.g., DMSO)

Step-by-Step Methodology:
  • Preparation of Reagents:

    • Prepare a 5x ACLY assay buffer containing Tris buffer, MgCl2, KCl, and DTT.

    • Prepare stock solutions of ATP, CoA, and [14C]-citrate. The final concentrations in the assay will be determined based on the enzyme's kinetic parameters (Km values for each substrate).[18]

    • Prepare serial dilutions of the test compounds and known inhibitors in the assay buffer. Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and does not exceed a level that affects enzyme activity.

  • Assay Setup:

    • In a 384-well plate, add the assay components in the following order:

      • Assay buffer

      • Test compound/inhibitor or vehicle control

      • Purified ACLY enzyme

    • Pre-incubate the enzyme with the inhibitors for a defined period (e.g., 15-30 minutes) at room temperature to allow for binding to occur.

  • Initiation of the Enzymatic Reaction:

    • Prepare a substrate master mix containing ATP, CoA, and [14C]-citrate in the assay buffer.

    • Initiate the reaction by adding the substrate master mix to each well.

  • Incubation:

    • Incubate the plate at 37°C for a predetermined time (e.g., 60-180 minutes). The incubation time should be within the linear range of the reaction.

  • Reaction Termination:

    • Stop the reaction by adding a solution of EDTA to each well. EDTA chelates the Mg2+ ions, which are essential for ACLY activity.[17][18]

  • Detection of [14C]-Acetyl-CoA:

    • Add MicroScint-O to each well. This scintillation cocktail is specifically formulated to detect the [14C]-acetyl-CoA product while having a low response to the [14C]-citrate substrate.[17][18]

    • Seal the plate and incubate at room temperature with gentle shaking to ensure thorough mixing.

  • Data Acquisition and Analysis:

    • Measure the radioactivity in each well using a liquid scintillation counter.

    • Calculate the percentage of inhibition for each concentration of the test compounds relative to the vehicle control (100% activity).

    • Determine the IC50 value for each compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizing the Context: Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the biological context and the experimental design, the following diagrams have been generated.

The Central Role of ATP-Citrate Lyase in Cellular Metabolism

ACLY_Pathway cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Citrate_mito Citrate Pyruvate->Citrate_mito via Acetyl-CoA TCA_Cycle TCA Cycle Citrate_mito->TCA_Cycle Citrate_cyto Citrate Citrate_mito->Citrate_cyto Transport ACLY ATP-Citrate Lyase (ACLY) Citrate_cyto->ACLY Acetyl_CoA Acetyl-CoA ACLY->Acetyl_CoA + ATP, CoA Fatty_Acids Fatty Acid Synthesis Acetyl_CoA->Fatty_Acids Cholesterol Cholesterol Synthesis Acetyl_CoA->Cholesterol Histone_Acetylation Histone Acetylation Acetyl_CoA->Histone_Acetylation Methyl_Furoate This compound Methyl_Furoate->ACLY Inhibition

Caption: The central role of ATP-Citrate Lyase (ACLY) in cellular metabolism.

Experimental Workflow for Benchmarking ACLY Inhibitors

Experimental_Workflow start Start reagent_prep Reagent Preparation (Buffer, Substrates, Inhibitors) start->reagent_prep assay_setup Assay Setup in 384-well Plate (Enzyme + Inhibitor Pre-incubation) reagent_prep->assay_setup reaction_start Initiate Reaction (Add Substrate Mix) assay_setup->reaction_start incubation Incubation at 37°C reaction_start->incubation reaction_stop Terminate Reaction (Add EDTA) incubation->reaction_stop detection Detection (Add MicroScint-O) reaction_stop->detection data_acq Data Acquisition (Scintillation Counting) detection->data_acq analysis Data Analysis (IC50 Determination) data_acq->analysis end End analysis->end

Caption: A streamlined workflow for the in vitro ACLY inhibition assay.

Conclusion and Future Directions

This guide provides a comprehensive framework for the initial biochemical characterization of this compound as a putative ACLY inhibitor. By benchmarking its in vitro potency against a panel of known inhibitors using a robust and validated assay protocol, researchers can gain valuable insights into its potential as a novel therapeutic agent. Positive results from this initial screen would warrant further investigation, including detailed kinetic studies to elucidate its mechanism of inhibition (e.g., competitive, non-competitive, or allosteric) and subsequent evaluation in cell-based assays to assess its cellular permeability and efficacy in a more physiologically relevant context. Ultimately, this structured approach will enable a thorough and objective assessment of this promising new compound.

References

  • Bempedoic acid. Mechanism of action and pharmacokinetic and pharmacodynamic properties. PubMed. [Link]

  • Conquer Cholesterol with Bempedoic Acid: Mechanism of action Pharmacology. YouTube. [Link]

  • ATP citrate lyase (ACLY) inhibitors: An anti-cancer strategy at the crossroads of glucose and lipid metabolism. PubMed. [Link]

  • Bempedoic acid: mechanism, evidence, safety, and guideline role in 2025. Wiley Online Library. [Link]

  • Bempedoic acid. Wikipedia. [Link]

  • Bempedoic acid. Heart UK. [Link]

  • ATP-Citrate Lyase as a Target for Hypolipidemic Intervention. Design and Synthesis of 2-Substituted Butanedioic Acids as Novel, Potent Inhibitors of the Enzyme. ACS Publications. [Link]

  • ATP-Citrate Lyase (ACLY): An Extensive Investigation from Molecular Insight to Therapeutic implications. Preprints.org. [Link]

  • Discovery of Flavonoids as Novel Inhibitors of ATP Citrate Lyase: Structure–Activity Relationship and Inhibition Profiles. National Institutes of Health. [Link]

  • Discovery of a Novel Macrocyclic ATP Citrate Lyase Inhibitor. ACS Publications. [Link]

  • ACLY pathway | ACLY inhibitors. Adooq Bioscience. [Link]

  • Discovery of Allosteric Inhibition of Human ATP-Citrate Lyase. PubMed. [Link]

  • A novel direct homogeneous assay for ATP citrate lyase. PubMed. [Link]

  • A novel direct homogeneous assay for ATP citrate lyase. National Institutes of Health. [Link]

  • A novel direct homogeneous assay for ATP citrate lyase. ResearchGate. [Link]

  • ATP Citrate Lyase: Activation and Therapeutic Implications in Non–Small Cell Lung Cancer. American Association for Cancer Research. [Link]

  • ACLY Assay Kit. BPS Bioscience. [Link]

  • An allosteric mechanism for potent inhibition of human ATP-citrate lyase. PubMed. [Link]

  • | NDI-091143 is a low nanomolar inhibitor of human ACLY. a, Domain... ResearchGate. [Link]

  • ACLY Assay Kit ACLY 79904. BPS Bioscience. [Link]

  • ATP-citrate lyase multimerization is required for coenzyme-A substrate binding and catalysis. Journal of Biological Chemistry. [Link]

  • On the Catalytic Mechanism of Human ATP Citrate Lyase. ResearchGate. [Link]

  • iPSC-Derived Endothelial Cells as Experimental Models for Predictive and Personalized Strategies in Cardiovascular and Cerebrovascular Disease. MDPI. [Link]

Sources

head-to-head comparison of different synthetic strategies for Methyl 5-[(4-formyl-2-methoxyphenoxy)methyl]-2-furoate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the efficient synthesis of complex organic molecules is paramount. Methyl 5-[(4-formyl-2-methoxyphenoxy)methyl]-2-furoate stands as a key intermediate in the development of various pharmacologically active compounds. This guide provides an in-depth, head-to-head comparison of two prominent synthetic strategies for its preparation: the classical Williamson Ether Synthesis and the versatile Mitsunobu Reaction . We will delve into the mechanistic underpinnings, experimental protocols, and a comparative analysis of these approaches to guide your synthetic endeavors.

Introduction to the Target Molecule and Synthetic Challenges

The target molecule, this compound, is characterized by an aryl ether linkage between a vanillin moiety and a methyl 5-(hydroxymethyl)-2-furoate backbone. The primary synthetic challenge lies in the selective formation of this ether bond without engaging in unwanted side reactions, particularly involving the aldehyde functional group on the vanillin ring. The choice of synthetic route can significantly impact yield, purity, and scalability.

Strategy 1: The Williamson Ether Synthesis Approach

The Williamson ether synthesis is a cornerstone of organic chemistry, relying on the SN2 reaction between an alkoxide and a primary alkyl halide or sulfonate.[1] In the context of our target molecule, this involves the deprotonation of the phenolic hydroxyl group of vanillin to form a nucleophilic phenoxide, which then displaces a suitable leaving group on the methyl 5-(hydroxymethyl)-2-furoate derivative.

Mechanistic Rationale and Workflow

This strategy necessitates a two-step process from the readily available starting materials, vanillin and methyl 5-(hydroxymethyl)-2-furoate. The hydroxyl group of methyl 5-(hydroxymethyl)-2-furoate must first be converted into a good leaving group, such as a tosylate, to facilitate the nucleophilic attack by the vanillin phenoxide.

Williamson_Ether_Synthesis cluster_0 Activation of Furan Moiety cluster_1 Ether Formation start Methyl 5-(hydroxymethyl)-2-furoate activated Methyl 5-(tosyloxymethyl)-2-furoate start->activated TsCl, Pyridine product Target Molecule activated->product Vanillin Phenoxide, DMF vanillin Vanillin phenoxide Vanillin Phenoxide vanillin->phenoxide Base (e.g., K2CO3) phenoxide->product

Caption: Workflow for Williamson Ether Synthesis of the target molecule.

Experimental Protocol

Step 1: Synthesis of Methyl 5-(tosyloxymethyl)-2-furoate

  • To a solution of methyl 5-(hydroxymethyl)-2-furoate (1.0 eq) in anhydrous pyridine at 0 °C, add p-toluenesulfonyl chloride (1.1 eq) portion-wise.

  • Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 4-6 hours, monitoring the reaction by TLC.

  • Upon completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate.

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude tosylate, which can be purified by recrystallization or column chromatography.

Step 2: Williamson Ether Synthesis

  • To a solution of vanillin (1.0 eq) in anhydrous dimethylformamide (DMF), add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the potassium phenoxide.

  • Add a solution of methyl 5-(tosyloxymethyl)-2-furoate (1.0 eq) in DMF to the reaction mixture.

  • Heat the reaction to 60-80 °C and stir for 12-18 hours, monitoring by TLC.

  • After completion, cool the reaction mixture to room temperature, pour it into water, and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Strategy 2: The Mitsunobu Reaction Approach

The Mitsunobu reaction offers a powerful and often milder alternative for the formation of esters, ethers, and other functionalities from alcohols.[2][3] It facilitates the condensation of an alcohol and a nucleophile (in this case, a phenol) using a combination of a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[4][5]

Mechanistic Rationale and Workflow

This one-pot reaction proceeds through the activation of the alcohol (methyl 5-(hydroxymethyl)-2-furoate) by the PPh₃/DEAD reagent system, followed by an SN2 displacement by the phenolic nucleophile (vanillin).[3] A key advantage is that it often proceeds with inversion of configuration at the alcohol's stereocenter, although this is not relevant for our primary alcohol.

Mitsunobu_Reaction cluster_0 One-Pot Etherification cluster_1 Byproducts reactants Vanillin + Methyl 5-(hydroxymethyl)-2-furoate activated_complex Activated Alcohol Intermediate reactants->activated_complex PPh3, DEAD/DIAD, THF product Target Molecule activated_complex->product Nucleophilic Attack byproducts Triphenylphosphine oxide + Reduced Azodicarboxylate

Caption: Workflow for the Mitsunobu Reaction to synthesize the target molecule.

Experimental Protocol
  • Dissolve vanillin (1.0 eq), methyl 5-(hydroxymethyl)-2-furoate (1.0 eq), and triphenylphosphine (1.2 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.2 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • The major challenge in Mitsunobu reactions is the removal of byproducts: triphenylphosphine oxide and the reduced azodicarboxylate.[5] Purification is typically achieved by column chromatography on silica gel.

Head-to-Head Comparison

FeatureWilliamson Ether SynthesisMitsunobu Reaction
Number of Steps Two steps (activation and coupling)One-pot reaction
Reagents Readily available, inexpensive base and tosyl chloride.More expensive and hazardous reagents (PPh₃, DEAD/DIAD).
Reaction Conditions Requires a base and elevated temperatures.Generally milder conditions (often room temperature).
Yield Typically moderate to good, but can be affected by base strength and temperature.Generally good to excellent for primary alcohols.[2]
Byproducts & Purification Inorganic salts, easily removed by aqueous workup. Product purification is relatively straightforward.Triphenylphosphine oxide and reduced azodicarboxylate are major byproducts, often requiring careful chromatography for removal.[5]
Scalability Generally more scalable due to lower cost of reagents and simpler purification.Can be challenging to scale up due to the cost and purification issues.
Safety Considerations Use of pyridine (toxic) and strong bases.DEAD and DIAD are potentially explosive and toxic. PPh₃ is an irritant.

Senior Application Scientist's Recommendation

For large-scale synthesis where cost and ease of purification are primary concerns, the Williamson Ether Synthesis is the more pragmatic choice. The two-step nature is a drawback, but the use of cheaper reagents and a more straightforward purification process make it industrially viable. The reaction conditions can be optimized to improve yields and minimize side reactions.

The Mitsunobu Reaction , while elegant in its one-pot execution and often providing high yields under mild conditions, is better suited for smaller-scale, discovery-phase synthesis.[4] The challenges associated with reagent cost and, most significantly, the purification from stoichiometric byproducts, can hinder its application on a larger scale. However, for rapid analog synthesis where reaction time and mild conditions are prioritized, the Mitsunobu reaction remains an excellent tool.

Conclusion

Both the Williamson ether synthesis and the Mitsunobu reaction represent viable pathways to this compound. The optimal choice is contingent on the specific requirements of the synthesis, including scale, cost, and available purification capabilities. A thorough understanding of the mechanistic nuances and practical considerations of each method, as outlined in this guide, will empower researchers to make an informed decision for their synthetic campaigns.

References

  • National Center for Biotechnology Information. "Vanillin". PubChem Compound Summary for CID 1183.
  • BYJU'S. "Mitsunobu Reaction".
  • S. S. Bari, et al. "Synthesis and Evaluation of Vanillin Derivatives as Antimicrobial Agents". Turkish Journal of Pharmaceutical Sciences, 2018.
  • Organic Chemistry Portal. "Mitsunobu Reaction".
  • TCI Chemicals. "Mitsunobu Reaction".
  • A. K. Bose, et al. "A Facile Synthesis of Aryl Ethers of Ethynyl-Carbinols Using the Mitsunobu Reaction".
  • R. Rahayu, et al. "Synthesis of new vanillin derivatives from natural eugenol". AIP Conference Proceedings, 2021.
  • R. Kumar, et al. "A Review on the Vanillin derivatives showing various Biological activities". International Journal of PharmTech Research, 2012.
  • R. Rahayu, et al.
  • Organic Chemistry Portal. "Mitsunobu Reaction". 2019.
  • Master Organic Chemistry. "The Williamson Ether Synthesis". 2014.
  • J. A. L. dos Santos, et al. "Biosynthesis of 5-hydroxymethyl-2-furancarboxylic acid from 5-hydroxymethylfurfural via new whole-cell biocatalysts". Organic & Biomolecular Chemistry, 2025.
  • W. Phutdhawong, et al. "Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives". Oriental Journal of Chemistry, 2019.
  • W. Phutdhawong, et al. "Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives".

Sources

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